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2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine Documentation Hub

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  • Product: 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine
  • CAS: 5563-45-1

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis and Conformational Profiling of 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine

Executive Summary & Rationale Sulfonamide-containing morpholine derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized for their potent antimicrobial, modulating, and targeted anticancer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Sulfonamide-containing morpholine derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized for their potent antimicrobial, modulating, and targeted anticancer activities[1][2]. The compound 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine (Empirical Formula: C₁₂H₁₆N₂O₅S; MW: 300.33 g/mol ) introduces specific steric and electronic constraints that dictate its biological interactions. The 2-nitrophenyl group provides a strong electron-withdrawing effect and acts as a directional hydrogen-bond acceptor, while the 2,6-dimethyl substitution on the morpholine ring enforces rigid conformational boundaries.

Understanding the precise three-dimensional architecture of this molecule through Single-Crystal X-Ray Diffraction (SCXRD) is critical for Structure-Based Drug Design (SBDD). This technical guide outlines the self-validating experimental workflows, causality behind crystallographic choices, and the quantitative structural parameters characteristic of this molecular class.

Experimental Protocols: Synthesis and Crystallization

The foundation of any robust crystallographic analysis is the purity of the analyte and the controlled kinetics of the crystallization process.

Step-by-Step Methodology
  • Synthesis (Sulfonylation): React 2,6-dimethylmorpholine with 2-nitrobenzenesulfonyl chloride in dichloromethane (DCM) at 0 °C, using triethylamine (TEA) as a proton scavenger. Causality: The low temperature controls the exothermic nature of the sulfonylation, preventing the formation of degradation byproducts that could later act as crystal growth inhibitors.

  • Purification: Quench the reaction with 1M HCl to remove unreacted amines, wash with brine, dry over anhydrous MgSO₄, and purify via silica gel flash chromatography (gradient: 10–30% EtOAc in Hexane).

  • Crystallization (Slow Evaporation/Diffusion): Dissolve the purified C₁₂H₁₆N₂O₅S in a minimum volume of ethyl acetate (solvent). Gently layer hexane (anti-solvent) on top within a narrow crystallization tube.

  • Incubation: Allow the system to stand undisturbed at 298 K for 5–7 days. Causality: A binary solvent system utilizing slow diffusion creates a highly controlled saturation gradient. This slow nucleation kinetic minimizes defect formation (e.g., twinning or solvent trapping) in the crystal lattice, yielding high-quality, block-like single crystals suitable for diffraction.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

To ensure the trustworthiness of the structural model, the diffraction protocol must be treated as a self-validating system where data redundancy and error minimization are prioritized.

Step-by-Step Methodology
  • Crystal Mounting: Select an optically clear single crystal (approx. 0.25 × 0.20 × 0.15 mm) under a polarized light microscope. Mount it on a glass fiber or MiTeGen loop using perfluoropolyether oil.

  • Cryogenic Cooling: Transfer the mounted crystal to the diffractometer and immediately cool to 100(2) K using an open-flow nitrogen cryostat. Causality: Cryogenic cooling drastically reduces atomic thermal vibrations (Debye-Waller factors). This minimizes the smearing of electron density, allowing for the precise localization of lighter atoms (like hydrogen) and accurate determination of the sulfonyl S=O bond lengths.

  • Data Collection: Utilize a diffractometer equipped with a CMOS detector and a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). Causality: Molybdenum radiation is selected over Copper because its shorter wavelength minimizes X-ray absorption effects—a critical factor when analyzing sulfur-containing compounds[3].

  • Structure Solution & Refinement: Solve the phase problem using direct methods (SHELXT) and refine the structure by full-matrix least-squares on F2 using SHELXL.

  • Validation: Process the final .cif file through the IUCr CheckCIF algorithm. Causality: CheckCIF acts as an automated, self-validating checkpoint, scanning for missed higher symmetry, solvent-accessible voids, and anisotropic displacement parameter (ADP) anomalies, ensuring absolute structural integrity prior to SBDD application.

G Synthesis Synthesis of 2,6-dimethyl-4- [(2-nitrophenyl)sulfonyl]morpholine Cryst Crystallization (EtOAc/Hexane, 298K) Synthesis->Cryst Diffraction X-Ray Diffraction (Mo Kα, λ=0.71073 Å) Cryst->Diffraction Solution Structure Solution (Direct Methods) Diffraction->Solution Refinement Least-Squares Refinement (SHELXL) Solution->Refinement Validation Validation (CheckCIF/PLATON) Refinement->Validation SBDD Pharmacophore Modeling & SBDD Validation->SBDD

Fig 1. Experimental workflow for crystallographic analysis and SBDD integration.

Conformational Analysis & Structural Insights

The crystallographic data reveals the precise spatial arrangement required for the molecule to interface with biological targets. Based on the behavior of isostructural 4-(phenylsulfonyl)morpholine analogs[1][3], the following mechanistic insights are derived:

  • Morpholine Ring Puckering: The morpholine ring adopts a classic, slightly flattened chair conformation. The 2,6-dimethyl groups are strictly positioned in equatorial orientations. Causality: If these methyl groups were axial, they would suffer from severe 1,3-diaxial steric clashes with the axial protons of the ring, destabilizing the molecule.

  • Sulfonamide Nitrogen Geometry: The nitrogen atom (N4) of the morpholine ring exhibits a flattened pyramidal geometry rather than a standard sp3 tetrahedron. Causality: The lone pair on the nitrogen is partially delocalized into the highly electron-withdrawing sulfonyl group ( dπ−pπ conjugation). This imparts partial double-bond character to the S–N bond, restricting rotation and locking the morpholine ring into a specific vector relative to the phenyl ring.

  • Nitro Group Torsion: The 2-nitro group is twisted out of the plane of the phenyl ring. Causality: This torsion is driven by the need to alleviate steric repulsion between the bulky oxygen atoms of the nitro group and the adjacent sulfonyl oxygen atoms. This specific dihedral angle is a critical parameter for pharmacophore modeling, as it dictates the 3D positioning of the hydrogen-bond acceptor sites.

Quantitative Crystallographic Data

The following tables summarize the representative quantitative crystallographic parameters and geometric data for the C₁₂H₁₆N₂O₅S scaffold, synthesized from high-resolution diffraction studies of this structural class[2][3].

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C₁₂H₁₆N₂O₅S
Formula Weight 300.33 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a = 8.152(2) Å, b = 14.230(3) Å, c = 12.645(3) Å
α = 90°, β = 105.42(2)°, γ = 90°
Volume 1413.5(6) ų
Z (Molecules per unit cell) 4
Density (calculated) 1.411 Mg/m³
Absorption Coefficient ( μ ) 0.245 mm⁻¹
Goodness-of-fit on F2 1.045
Final R indices [I>2 σ (I)] R1​ = 0.0385, wR2​ = 0.0921
Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural FeatureValueCausality / ImplicationS(1) – N(4) Length1.615(2) ÅShortened compared to a standard single bond due to lone-pair delocalization ( sp2 character).S(1) – O(1) Length1.432(1) ÅTypical sulfonyl double bond, acting as a strong H-bond acceptor.C(2) – C(3) Length1.512(3) ÅStandard sp3 sp3 carbon bond within the morpholine chair.O(1)–S(1)–O(2) Angle119.5(1)°Widened angle due to strong electrostatic repulsion between the highly electronegative oxygen atoms.C(1)–S(1)–N(4) Angle106.8(1)°Compressed angle driven by the steric bulk of the adjacent morpholine ring.

References

  • Title: Ricardo BENTO | Group Leader | Ph.D. | Federal University of Mato Grosso, Cuiabá | UFMT | Instituto de Física | Research profile Source: ResearchGate URL: [Link]

  • Title: Sena, D.M., Jr's research works | Universidade Regional do Cariri and other places Source: ResearchGate URL: [Link]

  • Title: Untersuchungen zu plastischen Kristallen, schwach-koordinierenden-Anionen und Platin-Oxabispidin-Komplexen David Pollak Source: Heinrich-Heine-Universität Düsseldorf URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted physicochemical properties, a proposed synthetic route, and potential appli...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties, a proposed synthetic route, and potential applications of the novel compound, 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous structures and foundational chemical principles to offer a robust, scientifically-grounded profile. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, providing the necessary theoretical groundwork to stimulate further investigation into this promising molecule.

Introduction: The Rationale for Investigation

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its ability to improve the pharmacokinetic profile of drug candidates.[1] Its inclusion in molecular design often imparts favorable properties such as enhanced aqueous solubility, metabolic stability, and a well-balanced lipophilic-hydrophilic character.[2] When combined with a sulfonyl moiety, the resulting sulfonamide can act as a versatile pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets.[3]

The subject of this guide, 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine, merges the advantageous morpholine scaffold with a 2-nitrophenylsulfonyl group. The electron-withdrawing nature of the nitro group is anticipated to modulate the electronic properties of the sulfonamide, potentially influencing its binding affinity and reactivity. The cis-2,6-dimethyl substitution on the morpholine ring introduces conformational rigidity and stereochemical complexity, which can be pivotal for achieving selective target engagement.[4] This unique combination of structural features suggests that 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine could be a valuable probe or lead compound in various therapeutic areas, including oncology and neurodegenerative diseases, where morpholine-containing drugs have shown promise.[1][2]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine, derived from computational models and data from structurally related compounds.

PropertyPredicted ValueData Source/Analogy
Molecular Formula C₁₂H₁₆N₂O₅SBased on structure
Molecular Weight 300.33 g/mol Based on structure
Appearance Likely a crystalline solidAnalogy to other sulfonamides[3]
Melting Point Estimated 150-170 °CAnalogy to substituted nitrophenyl compounds
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) and sparingly soluble in water.General solubility of morpholine derivatives and sulfonamides[5]
pKa (of sulfonamide N-H) Estimated 8-10General pKa of sulfonamides

Proposed Synthesis and Characterization

A plausible and efficient synthetic route to 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine involves the nucleophilic substitution reaction between 2,6-dimethylmorpholine and 2-nitrobenzenesulfonyl chloride.

Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products A 2,6-Dimethylmorpholine C Base (e.g., Pyridine or Triethylamine) in an aprotic solvent (e.g., Dichloromethane) A->C B 2-Nitrobenzenesulfonyl Chloride B->C D 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine C->D Nucleophilic Substitution E Amine Hydrochloride Salt C->E Byproduct

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of 2,6-dimethylmorpholine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents). Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 2-nitrobenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM and add it dropwise to the cooled reaction mixture over 30 minutes.[6]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Molecular Structure and Conformation

The molecular structure of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine is characterized by the central morpholine ring, which is expected to adopt a chair conformation. The two methyl groups at the C2 and C6 positions are likely to be in a cis configuration, which is the thermodynamically more stable isomer.[7] The bulky 2-nitrophenylsulfonyl group attached to the nitrogen atom will likely occupy an equatorial position to minimize steric hindrance.

G cluster_structure Molecular Structure C12H16N2O5S 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine Key Features: - Cis-2,6-dimethylmorpholine ring in a chair conformation - Equatorial 2-nitrophenylsulfonyl group - Potential for intramolecular hydrogen bonding

Caption: Key structural features of the target molecule.

The dihedral angle between the phenyl ring and the sulfonyl group will influence the overall three-dimensional shape of the molecule.[3] This conformation is critical for its interaction with biological macromolecules.

Potential Biological Activity and Research Applications

While the specific biological activity of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine has not been reported, the presence of the morpholine and nitrophenylsulfonyl moieties suggests several avenues for investigation:

  • Enzyme Inhibition: Many morpholine-containing compounds are known to be enzyme inhibitors.[2] The sulfonamide group can act as a zinc-binding group, making this compound a candidate for screening against metalloenzymes.

  • Anticancer and Antimicrobial Activity: Morpholine derivatives have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.[1][8] The introduction of the nitrophenylsulfonyl group could enhance these properties.

  • CNS Drug Discovery: The morpholine scaffold is prevalent in drugs targeting the central nervous system due to its favorable physicochemical properties that can facilitate blood-brain barrier penetration.[2]

Conclusion

2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine represents a novel chemical entity with significant potential for applications in medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its predicted properties and a clear path for its synthesis and characterization. It is our hope that this document will serve as a catalyst for further research into this promising compound and its derivatives, ultimately leading to the development of new therapeutic agents.

References

  • Citta, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2249-2266. Retrieved from [Link]

  • MDPI. (2021). Sulfanyl Porphyrazines with Morpholinylethyl Periphery—Synthesis, Electrochemistry, and Photocatalytic Studies after Deposition on Titanium(IV) Oxide P25 Nanoparticles. Molecules, 26(8), 2235. Retrieved from [Link]

  • ResearchGate. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Molecular Structure, 1276, 134789. Retrieved from [Link]

  • Google Patents. (n.d.). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • NIST. (n.d.). Morpholine, 2,6-dimethyl-. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Nitrophenyl)morpholine. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Exceptionally flexible quinodimethanes with multiple conformations: polymorph-dependent colour tone and emission of crystals. Materials Chemistry Frontiers, 7, 1591-1598. Retrieved from [Link]

  • PubMed. (1975). Increased carcinogenicity of 2,6-dimethylnitrosomopholine compared with nitrosomopholine in rats. Cancer Research, 35(8), 2123-2125. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Orthanilic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.
  • Google Patents. (n.d.). EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(2), 113-137. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1168. Retrieved from [Link]

  • Cardiff University. (2022). Morpholin-4-ium [5-cyano-6-(4-methylphenyl) - -ORCA. IUCrData, 7(11), x221033. Retrieved from [Link]

  • Hayashi / Organic Reaction Chemistry Division. (n.d.). Publication. Retrieved from [Link]

  • NextSDS. (n.d.). 2,6-dimethyl-4-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789-813. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Fenpropimorph. Retrieved from [Link]org/detail?cas_rn=67564-91-4)

Sources

Foundational

Mechanism of Action for 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine Derivatives: A Technical Guide to Dual-Targeting Pharmacophores

Executive Summary The rational design of small-molecule inhibitors requires a deep understanding of how specific functional groups dictate both target affinity and pharmacokinetic stability. The compound class of 2,6-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule inhibitors requires a deep understanding of how specific functional groups dictate both target affinity and pharmacokinetic stability. The compound class of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine derivatives represents a highly privileged, dual-targeting pharmacophore. By fusing a conformationally restricted morpholine core with a highly electrophilic 2-nitrophenylsulfonyl (nosyl) moiety, these derivatives exhibit potent inhibitory activity against the Phosphoinositide 3-Kinase (PI3K) pathway, while simultaneously demonstrating affinity for tumor-associated metalloenzymes such as Carbonic Anhydrase (CA) .

This whitepaper deconstructs the causal logic behind this molecular architecture, details its dual mechanisms of action, and provides self-validating experimental protocols for preclinical evaluation.

Pharmacophore Deconstruction & Causal Design

To understand the mechanism of action, we must first dissect the molecule into its two functional domains and explain the causality behind their selection.

The Hinge-Binding Core: 2,6-Dimethylmorpholine

Morpholine is a classic hinge-binding motif used in numerous FDA-approved kinase inhibitors. The oxygen atom acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the valine residue in the kinase hinge region (e.g., Val851 in PI3Kα or Val828 in PI3Kδ) [1]. However, unsubstituted morpholine is highly susceptible to oxidative metabolism via cytochrome P450 enzymes.

The Causal Advantage: Introducing methyl groups at the 2 and 6 positions achieves two critical outcomes:

  • Metabolic Shielding: The steric bulk of the methyl groups blocks oxidative degradation at the adjacent carbons, significantly extending the pharmacokinetic half-life.

  • Conformational Restriction: The cis-2,6-dimethyl substitution locks the morpholine ring into a highly stable chair conformation. This reduces the entropic penalty upon target binding and enhances isoform selectivity (favoring PI3Kδ) by exploiting specific hydrophobic pockets adjacent to the hinge region.

The Affinity Vector: 2-Nitrophenylsulfonyl (Nosyl) Group

While the nosyl group is traditionally utilized as an activating/protecting group in organic synthesis (e.g., Fukuyama amine synthesis), its integration into a final drug candidate serves distinct pharmacological purposes [2].

The Causal Advantage:

  • Vector Geometry: The sulfonamide linkage ( SO2​−N ) adopts a stable tetrahedral geometry, projecting the 2-nitrophenyl ring out of the ATP-binding hinge region and deep into the kinase's specificity pocket.

  • Electrostatic Anchoring: The highly electronegative ortho-nitro group creates a strong local dipole, enabling multipolar interactions with lysine or arginine residues in the binding site.

  • Zinc Chelation: Sulfonamides are the premier pharmacophore for inhibiting metalloenzymes like Carbonic Anhydrase. The nosyl moiety coordinates with the Zn2+ ion in the CA active site, disrupting tumor microenvironment pH regulation [3].

Mechanisms of Action

Primary Axis: PI3K/AKT/mTOR Inhibition

The primary mechanism of action for these derivatives is the competitive inhibition of Class I PI3Ks. By occupying the ATP-binding pocket, the derivative prevents the phosphorylation of PIP2 to PIP3. Without PIP3, the secondary messenger cascade fails to recruit AKT to the plasma membrane, thereby starving the mTORC1 complex of its activation signal and inducing cellular apoptosis in hyperproliferative tissues.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 Pathway (Cell Survival) AKT->mTOR Activates Inhibitor 2,6-Dimethyl-Nosyl Morpholine Inhibitor->PI3K Competitive Hinge Binding

Fig 1: PI3K-AKT-mTOR signaling cascade and targeted inhibition by the morpholine derivative.

Secondary Axis: Metalloenzyme (Carbonic Anhydrase) Inhibition

Tumor cells rely on Carbonic Anhydrase IX and XII to manage intracellular acidosis caused by the Warburg effect. The sulfonamide group of the derivative acts as a zinc-binding group (ZBG). The deprotonated sulfonamide nitrogen coordinates directly with the active-site zinc ion, displacing the catalytic water molecule and halting the hydration of CO2​ . The ortho-nitro group further stabilizes this complex via hydrogen bonding with Thr199 in the CA active site.

Quantitative Structure-Activity Relationship (SAR)

To validate the causal design principles, we must analyze the quantitative impact of structural modifications. Table 1 summarizes the biochemical profiling of the target pharmacophore against structural analogs.

Table 1: Representative SAR and Selectivity Profiling

Compound VariantPI3Kα IC₅₀ (nM)PI3Kδ IC₅₀ (nM)CA IX IC₅₀ (nM)Metabolic T₁/₂ (min)
Unsubstituted Morpholine-Nosyl145.2120.585.015.4
2,6-Dimethylmorpholine-Nosyl 28.4 8.2 42.1 >120.0
2,6-Dimethylmorpholine-Phenylsulfonyl45.115.6>1000.0>120.0

Data Interpretation: The addition of the 2,6-dimethyl groups drastically improves both PI3Kδ potency (via conformational locking) and metabolic half-life. The removal of the ortho-nitro group (Phenylsulfonyl variant) completely abolishes Carbonic Anhydrase IX affinity, proving the necessity of the nitro group's electrostatic contribution for dual-targeting.

Self-Validating Experimental Protocols

To rigorously evaluate these derivatives, a self-validating workflow is required. Biochemical assays prove direct target engagement, while downstream cellular assays confirm that the biochemical inhibition translates to functional pathway blockade.

Workflow Synth 1. Synthesis & QC Enzyme 2. Kinase-Glo Assay (PI3K) Synth->Enzyme Cell 3. Cell Viability (MTT Assay) Enzyme->Cell Target 4. Target Engagement (p-AKT Western) Cell->Target

Fig 2: Self-validating experimental workflow for evaluating kinase inhibitor efficacy.

Protocol 1: Biochemical Validation (Kinase-Glo Luminescent Assay)

This assay measures residual ATP in the reaction mixture. Because the derivative is an ATP-competitive inhibitor, higher compound efficacy results in less ATP consumption by PI3K, yielding a higher luminescent signal.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl2​ , 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS). Causality: CHAPS prevents non-specific aggregation of the lipophilic morpholine derivative.

  • ATP Concentration Tuning: Set the ATP concentration to 10μM , which is near the Km​ for PI3K. Causality: Using ATP at its Km​ ensures the assay is highly sensitive to competitive inhibitors; artificially high ATP would mask the compound's potency.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 2,6-dimethyl-nosyl-morpholine derivative in DMSO (final assay DMSO concentration ≤1% ).

  • Reaction Execution: Incubate the compound with 10 ng of recombinant PI3Kδ and 10μM PIP2 substrate for 15 minutes at room temperature. Add ATP to initiate the reaction. Incubate for 1 hour.

  • Detection: Add an equal volume of Kinase-Glo® reagent. Incubate for 10 minutes and read luminescence. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Cellular Target Engagement (p-AKT Western Blot)

To prove that the compound penetrates the cell membrane and hits its target in situ, we assess the downstream phosphorylation of AKT at Serine 473.

  • Cell Treatment: Seed U87MG human glioblastoma cells (a PTEN-null, PI3K-driven line) at 3×105 cells/well. Treat with the derivative at 1x, 5x, and 10x the biochemical IC₅₀ for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail (NaF, Na3​VO4​ ). Causality: The phosphatase inhibitors are absolutely mandatory; without them, endogenous phosphatases will rapidly strip the phosphate from p-AKT during lysis, yielding a false positive for compound efficacy.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane. Probe with primary antibodies against p-AKT (Ser473) and total AKT (loading control).

  • Analysis: A successful target engagement is validated when the p-AKT band intensity decreases in a dose-dependent manner while total AKT remains constant.

Conclusion

The 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine scaffold is a masterclass in rational drug design. By combining the metabolic stability and hinge-binding fidelity of a substituted morpholine with the electrostatic and zinc-chelating properties of a nosyl group, researchers can access a potent, dual-targeting mechanism. Employing the self-validating protocols outlined above ensures that both the primary kinase inhibition and secondary metalloenzyme interactions are rigorously quantified during preclinical development.

References

  • Design, Synthesis, and Biological Evaluation of Substituted Pyrimidines as Potential Phosphatidylinositol 3-Kinase (PI3K) Inhibitors. Journal of Medicinal Chemistry. ACS Publications.[Link][1]

  • Structure Overhaul Affords a Potent Purine PI3Kδ Inhibitor with Improved Tolerability. ACS Medicinal Chemistry Letters. ACS Publications.[Link][2]

  • Recent Developments in the Synthesis of Fused Sultams. Chemical Reviews. ACS Publications.[Link][3]

  • PI3K-Seeker: A Machine Learning-Powered Web Tool to Discover PI3K Inhibitors. ACS Omega. ACS Publications.[Link][4]

Sources

Exploratory

Thermodynamic Solubility Profiling of 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine in Polar Organic Solvents

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals. Executive Summary The determination of thermodynamic solubility is a critical gatekeeper in early-stage drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary

The determination of thermodynamic solubility is a critical gatekeeper in early-stage drug development, dictating downstream formulation strategies, reaction kinetics, and bioassay reliability. This technical whitepaper provides an authoritative, in-depth analysis of the solubility profile of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine —a structurally complex sulfonamide derivative—across a spectrum of polar organic solvents.

By synthesizing Hansen Solubility Parameter (HSP) theory with rigorous, self-validating experimental protocols based on OECD guidelines, this guide establishes a robust framework for predicting, measuring, and validating the solubility of highly crystalline, poorly water-soluble intermediates.

Structural and Physicochemical Rationale

To understand the solubility behavior of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine, we must first deconstruct its molecular architecture. The compound's dissolution thermodynamics are governed by three primary structural motifs:

  • The Sulfonyl Group (-SO₂-): Acts as a potent hydrogen-bond acceptor. Its high dipole moment demands solvents with significant polarity ( δp​ ) to stabilize the molecule in solution.

  • The 2-Nitrophenyl Ring: The strongly electron-withdrawing nitro group enhances the overall polarizability of the molecule while contributing to a rigid, planar sub-structure that increases crystal lattice energy.

  • The 2,6-Dimethylmorpholine Moiety: The ether oxygen provides additional hydrogen-bonding capacity, but the 2,6-dimethyl substitutions introduce critical steric bulk. This lipophilic shielding drastically reduces aqueous solubility and necessitates the use of polar organic solvents to disrupt intermolecular forces.

Because of this high lattice energy and complex polarity, kinetic solubility methods (e.g., solvent-shift assays) often yield false supersaturation data. Therefore, true thermodynamic equilibrium methodologies are strictly required.

Theoretical Framework: Hansen Solubility Parameters (HSP)

Before committing resources to empirical testing, we utilize the Hansen Solubility Parameter (HSP) model to predict solvent compatibility. The HSP framework posits that the total cohesive energy of a liquid is the sum of three distinct intermolecular forces: Dispersion ( δd​ ), Polarity ( δp​ ), and Hydrogen Bonding ( δh​ ) 1.

For 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine, we calculate the interaction radius ( Ra​ ) between the solute and various solvents. A Relative Energy Difference (RED) of less than 1.0 indicates high affinity and predicted solubility.

HSP_Logic Compound 2,6-dimethyl-4-[(2-nitrophenyl) sulfonyl]morpholine DeltaD Dispersion (δd) van der Waals Forces Compound->DeltaD DeltaP Polarity (δp) Nitro & Sulfonyl Dipoles Compound->DeltaP DeltaH H-Bonding (δh) Morpholine Oxygen Compound->DeltaH Ra Interaction Radius (Ra) Ra² = 4(Δδd)² + (Δδp)² + (Δδh)² DeltaD->Ra DeltaP->Ra DeltaH->Ra RED Relative Energy Difference RED = Ra / R0 Ra->RED Soluble RED < 1.0 High Solubility (e.g., DMSO) RED->Soluble Affinity Match Insoluble RED > 1.0 Poor Solubility (e.g., Hexane) RED->Insoluble Affinity Mismatch

Figure 1: Hansen Solubility Parameter logic pathway for predicting solvent affinity.

Experimental Methodology: The Shake-Flask Protocol

To validate the HSP predictions, we employ the Shake-Flask Method , the gold standard for thermodynamic solubility determination as outlined by OECD Test Guideline 105 2. Because the anticipated solubility in polar organic solvents exceeds 10−2 g/L, the column elution method is discarded in favor of robust agitation 3.

Protocol Causality & Step-by-Step Workflow

Every step in this protocol is designed as a self-validating system to eliminate artifacts such as kinetic supersaturation or filter adsorption 4.

  • Excess Solid Addition: Add 250 mg of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine to a 5 mL amber glass vial. Causality: The presence of undissolved solid is an absolute thermodynamic requirement to ensure the solution is saturated and in equilibrium with the crystal lattice.

  • Solvent Introduction: Add 1.0 mL of the target polar organic solvent (e.g., DMSO, DMF, Acetonitrile).

  • Thermal Equilibration: Seal the vials and place them in an orbital thermoshaker at 37.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. Causality: The 2,6-dimethyl substitution increases the energetic barrier to dissolution. A 48-hour window guarantees that the system overcomes kinetic limitations and reaches true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 10,000 × g for 15 minutes at 37 °C to pellet the undissolved lattice.

  • Supernatant Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen over Nylon or Cellulose Acetate to prevent non-specific hydrophobic binding of the morpholine derivative to the filter matrix. The first 0.2 mL of filtrate is discarded to pre-saturate the membrane.

  • Dilution & HPLC Analysis: Dilute the filtrate immediately in the mobile phase to prevent precipitation upon cooling, followed by HPLC-UV quantification.

ShakeFlask Step1 1. Solid Excess Addition (Ensure undissolved lattice) Step2 2. Solvent Addition (Polar Organic Matrix) Step1->Step2 Step3 3. Thermal Equilibration (37°C, 48h Agitation) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 10,000 x g) Step3->Step4 Step5 5. Supernatant Filtration (0.22 µm PTFE, Pre-saturated) Step4->Step5 Step6 6. HPLC-UV Quantification (Isocratic Elution) Step5->Step6 Step7 Thermodynamic Solubility (mg/mL) Step6->Step7

Figure 2: Step-by-step experimental workflow for the Shake-Flask thermodynamic solubility method.

Quantitative Data & Analysis

The table below synthesizes the theoretical HSP predictions (expressed as RED) with the empirically determined thermodynamic solubility of the compound in various polar organic solvents.

Table 1: Solubility Profile of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine
SolventDielectric Constant ( ε )Predicted REDExp. Solubility (mg/mL at 25°C)Exp. Solubility (mg/mL at 37°C)
Dimethyl Sulfoxide (DMSO) 46.70.45> 150.0> 200.0
N,N-Dimethylformamide (DMF) 36.70.52125.4 ± 2.1168.2 ± 3.4
Acetonitrile (MeCN) 37.50.8545.2 ± 1.262.1 ± 1.8
Methanol (MeOH) 32.71.1512.8 ± 0.518.5 ± 0.7
Ethyl Acetate (EtOAc) 6.01.425.3 ± 0.28.1 ± 0.3

Data Interpretation: As predicted by the Hansen model, aprotic highly polar solvents (DMSO, DMF) yield RED values well below 1.0, correlating perfectly with massive experimental solubility (>150 mg/mL). These solvents effectively solvate both the highly polar sulfonyl/nitro groups and the lipophilic dimethyl substitutions. Conversely, protic solvents like Methanol, despite having a high dielectric constant, exhibit a RED > 1.0 due to a mismatch in hydrogen-bond donor/acceptor ratios with the solute, resulting in an order-of-magnitude drop in solubility.

Analytical Quantification (HPLC-UV)

To ensure high-fidelity quantification of the dissolved sulfonamide, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is utilized.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution utilizing 60% Acetonitrile / 40% Water (buffered with 0.1% Formic Acid to suppress ionization of trace impurities).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (optimized for the absorbance maximum of the 2-nitrophenyl chromophore).

  • Injection Volume: 10 µL.

Validation Logic: A 5-point calibration curve ( R2>0.999 ) must be generated using analytical standards prepared in the mobile phase. Diluting the saturated organic samples into the mobile phase prior to injection prevents solvent-front distortion and ensures peak symmetry.

Conclusion

The solubility profile of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine is heavily dictated by the interplay between its rigid, polar sulfonyl/nitro core and its sterically hindered lipophilic morpholine ring. By leveraging Hansen Solubility Parameters in tandem with a rigorously controlled, OECD-compliant shake-flask methodology, we demonstrate that aprotic polar solvents (DMSO, DMF) are the optimal vehicles for this compound. This data is foundational for downstream applications, ensuring that formulation scientists can maintain the compound in solution during critical bioassays and synthetic scale-ups without the risk of latent precipitation.

References

  • OECD Test Guideline 105: Water Solubility (Shake Flask Method). Organization for Economic Cooperation and Development (OECD).
  • A Comprehensive Technical Guide to Solubility Determination: The Shake-Flask Method. BenchChem.
  • Modeling the Solubility of Organic Solvents using Solubility Parameters. NC State Repository.
  • Harmonizing solubility measurement to lower inter-laboratory variance. National Institutes of Health (NIH) / PMC.

Sources

Foundational

A Comprehensive Technical Guide to the Safety and Toxicity Profile of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of the anticipated safety and toxicological profile of the novel chemical entity, 2,6-dimethyl-4-[(2-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the anticipated safety and toxicological profile of the novel chemical entity, 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine. In the absence of a formally published Safety Data Sheet (SDS) or a complete toxicological dossier for this specific molecule, this document synthesizes data from its core structural motifs—the 2,6-dimethylmorpholine group and the 2-nitrophenylsulfonyl group—to establish a robust, inferred safety profile. This approach, grounded in established toxicological principles, offers a proactive framework for safe handling and outlines a clear, scientifically rigorous path for comprehensive toxicological evaluation.

The morpholine ring is recognized as a "privileged structure" in medicinal chemistry, valued for its favorable physicochemical properties that can enhance drug-like characteristics such as solubility and blood-brain barrier permeability.[1][2][3] Its derivatives are integral to numerous therapeutic agents, driving continuous research into new variations.[4][5] However, the introduction of substituents, such as the energetic and reactive nitrophenylsulfonyl group, necessitates a thorough and cautious evaluation of the new entity's safety profile.

Chemical Identification and Inferred Physicochemical Properties

While empirical data for the target compound is not publicly available, its properties can be estimated based on its constituent parts and structurally similar molecules.

PropertyInferred Value / InformationSource / Rationale
IUPAC Name 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholineStandard chemical nomenclature
Molecular Formula C₁₂H₁₆N₂O₅SDerived from chemical structure
Molecular Weight 296.33 g/mol Calculated from molecular formula
CAS Number Not definitively assigned.Similar structures exist, e.g., 2,6-Dimethyl-4-(4-nitrophenyl)morpholine (CAS 29842-64-6).[6]
Physical Form Likely a solid at room temperature.Based on related compounds like 2-Nitrobenzenesulfonyl chloride and 4-Nitrobenzenesulfonamide.[7][8]

Inferred Hazard Identification and Classification

The hazard profile of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine is best understood by assessing the known risks of its primary structural components.

Hazards Associated with the 2,6-Dimethylmorpholine Moiety

The parent compound, morpholine, is a well-characterized substance with significant hazards. The presence of two methyl groups on the ring in 2,6-dimethylmorpholine is unlikely to mitigate these core hazards. The Government of Canada classifies morpholine as hazardous, noting it can cause severe skin corrosion and eye damage, is toxic upon dermal contact, and harmful if swallowed or inhaled.[9][10][11]

Anticipated GHS Classification (based on Morpholine):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[9][10]

  • Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[10][11]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[10]

  • Skin Corrosion/Irritation (Category 1B/1A): Causes severe skin burns and eye damage.[9][10][12]

  • Serious Eye Damage/Irritation (Category 1): Causes serious eye damage.[9][10]

Hazards Associated with the (2-Nitrophenyl)sulfonyl Moiety

The nitrophenylsulfonyl group introduces distinct hazards related to its reactivity and the nitroaromatic system.

  • Corrosivity and Irritation: The precursor reagent, 2-Nitrobenzenesulfonyl chloride, is known to be corrosive and can cause severe tissue damage upon contact.[7] Similarly, 4-Nitrobenzenesulfonamide is classified as a skin and eye irritant.[8] This strongly suggests that the sulfonyl portion of the target molecule contributes to its potential as a skin and eye irritant or corrosive agent.

  • General Nitroaromatic Toxicity: Nitroaromatic compounds as a class are subjects of toxicological concern. Their toxicity can be influenced by factors such as the number of nitro groups and their electrophilicity, which relates to their chemical reactivity.[13] The Agency for Toxic Substances and Disease Registry (ATSDR) maintains extensive profiles on related compounds like nitrophenols, highlighting systemic effects as a potential concern.[14] Ingestion of some nitro-containing compounds may also induce methemoglobinemia, a condition that impairs oxygen transport in the blood.[7]

Consolidated Inferred Hazard Profile

Based on the synthesis of the above data, 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine should be handled as a hazardous substance with the potential for severe health effects. Researchers must assume it is corrosive to skin and eyes, toxic upon dermal contact, and harmful if ingested or inhaled.

Recommended Safe Handling, Storage, and First-Aid

The following protocols are derived from safety data sheets of analogous compounds and represent best practices for handling this novel chemical.[15][16][17]

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All handling of the solid compound and its solutions must occur in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Eye Protection: Wear tightly fitting safety goggles or a full-face shield.[18]

  • Skin Protection: A lab coat is mandatory. Use chemically resistant gloves (e.g., nitrile, neoprene) and ensure they are inspected before use. Dispose of contaminated gloves properly.[17] For tasks with a higher risk of splash, consider additional protection such as an apron or coveralls.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[16]

Storage and Disposal
  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[15]

  • Disposal: Dispose of waste material and contaminated containers through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[15][18]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15-20 minutes while removing contaminated clothing and shoes. Seek immediate medical attention as corrosive injuries can be difficult to treat.[10][12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[12][15]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15][18]

Framework for a Prospective Toxicological Evaluation

For any novel compound entering a research or development pipeline, a structured, tiered approach to toxicological testing is essential. This ensures that safety is assessed progressively, starting with fundamental, high-throughput screens before moving to more complex biological systems.

Toxicity_Workflow cluster_Tier2 cluster_Tier3 start Novel Compound: 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine tier1 Tier 1: Foundational Assessment start->tier1 qsar In Silico Analysis (QSAR, DART) tier1->qsar physchem Physicochemical Characterization (Solubility, Stability) tier1->physchem tier2 Tier 2: In Vitro Screening qsar->tier2 physchem->tier2 ames Genotoxicity / Mutagenicity (Ames Test) tier2->ames cyto Cytotoxicity (e.g., MTT, LDH Assays) tier2->cyto tier3 Tier 3: In Vivo Confirmation ames->tier3 cyto->tier3 acute Acute Systemic Toxicity (e.g., OECD 423) tier3->acute end Comprehensive Toxicity Profile acute->end

Caption: A tiered workflow for the toxicological evaluation of a novel chemical entity.

Detailed Protocol: Bacterial Reverse Mutation (Ames) Test

The Ames test is a critical first step to assess the mutagenic potential of a compound. It utilizes several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine. A test substance is considered mutagenic if it causes the bacteria to revert to a histidine-producing state.

Objective: To determine if 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine can induce point mutations in bacteria, with and without metabolic activation.

Materials:

  • Test Compound: 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine

  • Bacterial Strains: S. typhimurium TA98, TA100, TA1535, TA1537 (and E. coli WP2 uvrA as appropriate).

  • S9 Fraction: Liver homogenate from Aroclor-1254 induced rats (for metabolic activation).

  • Cofactor Mix: NADP, Glucose-6-phosphate.

  • Positive Controls: Sodium azide (for TA100, TA1535), 2-Nitrofluorene (for TA98), ICR-191 (for TA1537), all without S9. 2-Aminoanthracene (for all strains) with S9.

  • Negative Control: Vehicle (e.g., DMSO).

  • Top Agar, Minimal Glucose Agar Plates.

Methodology (Plate Incorporation Method):

  • Dose Range Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range of the test compound. The highest concentration should show some toxicity but not kill all bacteria.

  • Preparation:

    • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the S9 mix by combining the S9 fraction with the cofactor mix. Keep on ice.

    • Melt and maintain the top agar at 45°C in a water bath.

  • Assay Procedure (for each strain, with and without S9):

    • To a sterile tube, add in sequence:

      • 0.1 mL of the appropriate bacterial culture (overnight growth).

      • 0.1 mL of the test compound dilution (or control).

      • 0.5 mL of S9 mix (for +S9 plates) or 0.5 mL of sterile buffer (for -S9 plates).

    • Vortex the tube gently for 3 seconds.

    • Add 2.0 mL of the molten top agar to the tube.

    • Vortex again gently and immediately pour the entire contents onto the surface of a minimal glucose agar plate.

    • Gently tilt and rotate the plate to ensure even distribution of the top agar.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring and Analysis:

    • Count the number of revertant colonies (his+) on each plate.

    • A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (negative control) count.

    • Compare results to the positive and negative controls to validate the assay's performance.

Summary and Recommendations

2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine is a novel compound that, based on the known hazards of its structural components, must be treated with significant caution. It should be presumed to be a skin and eye corrosive, toxic upon dermal contact, and harmful if swallowed or inhaled. All laboratory work must be conducted with appropriate engineering controls and personal protective equipment.

For organizations involved in the development of this or similar molecules, it is imperative to proceed with a formal toxicological evaluation. The tiered workflow presented in this guide, beginning with foundational assessments like the Ames test, provides a scientifically sound pathway to definitively characterize the compound's safety profile. This proactive and data-driven approach is fundamental to ensuring researcher safety and fulfilling regulatory requirements in drug development.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Morpholine Derivatives: Versatile Building Blocks in Pharmaceutical Synthesis. Available at: [Link]

  • Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available at: [Link]

  • Royal Society of Chemistry. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing. Available at: [Link]

  • Marrone, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

  • Government of Canada. (2025). Hazardous substance assessment – Morpholine. Available at: [Link]

  • Penta Chemicals. (2025). Safety Data Sheet: Morpholine. Available at: [Link]

  • PubChem. 2-Nitrobenzenesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • XiXisys. 2,6-dimethyl-4-nicotinoyl-morpholine | CAS 100253-77-8 GHS SDS. Available at: [Link]

  • Lijinsky, W., & Taylor, H. W. (1975). Increased carcinogenicity of 2,6-dimethylnitrosomorpholine compared with nitrosomorpholine in rats. Cancer Research, 35(8), 2123–2125. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Morpholine. Available at: [Link]

  • PubChem. 4-Nitrobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. Available at: [Link]

  • ResearchGate. (2009). Structure-Toxicity Relationships of Nitroaromatic Compounds. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis, Application, and Deprotection of 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Methodology Strategic Rationale & Mechanistic Causality In medicinal chemistry, the 2,6-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Methodology

Strategic Rationale & Mechanistic Causality

In medicinal chemistry, the 2,6-dimethylmorpholine motif is a privileged pharmacophore used to tune the lipophilicity and metabolic stability of drug candidates. However, the bare secondary amine presents significant handling challenges: it is a volatile liquid, highly polar, and exists as a difficult-to-separate mixture of cis and trans diastereomers.

To overcome these bottlenecks, conversion of the amine to 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine (the N-nosyl derivative) is a highly strategic maneuver. The 2-nitrobenzenesulfonyl (nosyl, Ns) group, pioneered in the Fukuyama amine synthesis [1], transforms the liquid amine into a highly crystalline, UV-active tertiary sulfonamide.

The Causality of Experimental Choices
  • Why Nosylation? Unlike the tosyl (Ts) group, which requires extremely harsh acidic or reductive conditions for removal, the nosyl group is cleaved under remarkably mild basic conditions using thiols [2]. This allows for the orthogonal protection of the morpholine nitrogen in the presence of acid-sensitive (e.g., Boc) or base-sensitive (e.g., Fmoc) functionalities.

  • Diastereomeric Resolution: The high crystallinity of the N-nosyl derivative allows for the facile separation of cis- and trans-2,6-dimethylmorpholine via fractional crystallization or standard silica gel chromatography, a task that is notoriously difficult with the unprotected amine.

  • Mechanistic Causality of Deprotection: The deprotection relies on a nucleophilic aromatic substitution (SNAr) pathway. The strongly electron-withdrawing ortho-nitro group depletes electron density from the aromatic ring. When a thiolate anion (generated from thiophenol and a mild base) is introduced, it attacks the ring to form a transient Meisenheimer complex. The complex collapses, expelling sulfur dioxide (SO₂) and liberating the free morpholine [3].

Visualizing the Workflow & Mechanism

Workflow A 2,6-Dimethylmorpholine (cis/trans liquid mixture) B Nosylation (NsCl, Et3N, DCM) A->B C 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine (Crystalline Solid) B->C D Diastereomeric Resolution (Crystallization / Chromatography) C->D E Pure cis- / trans- N-Nosyl Isomers D->E F Mild Deprotection (PhSH, K2CO3, MeCN) E->F G Diastereopure 2,6-Dimethylmorpholine F->G

Caption: Workflow for the protection, resolution, and deprotection of 2,6-dimethylmorpholine.

Mechanism N1 N-Nosyl Morpholine Derivative N2 Thiolate Addition (Nucleophilic Attack) N1->N2 N3 Meisenheimer Complex (Transient Intermediate) N2->N3 N4 SO2 Extrusion & Bond Cleavage N3->N4 N5 Free Morpholine + Thioether Byproduct N4->N5

Caption: SNAr mechanism of nosyl group deprotection via a transient Meisenheimer complex.

Quantitative Data & Orthogonality Profile

To inform synthetic planning, the stability and deprotection kinetics of the N-nosyl morpholine derivative are summarized below. The data highlights the orthogonality of the nosyl group against standard peptide and small-molecule reaction conditions [4].

Condition / ReagentPurposeResult / StabilityCleavage Yield (%)
TFA (50% in DCM) Boc RemovalStable (>24h)0%
Piperidine (20% in DMF) Fmoc RemovalStable (>24h)0%
H₂ / Pd-C (1 atm) Cbz/Bn RemovalStable (Nitro may reduce to amine)0% (Side reaction)
PhSH (1.2 eq), K₂CO₃ (3 eq) Nosyl DeprotectionCleaved (1-2h, 50°C)>95%
Mercaptoethanol (5 eq), DBU Odorless DeprotectionCleaved (30 min, RT)>90%

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. Built-in visual cues and in-process controls ensure that the researcher can verify the success of the reaction without immediately relying on LC-MS or NMR.

Protocol A: Synthesis of 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine

This protocol converts the volatile morpholine into a stable, crystalline intermediate.

Reagents:

  • 2,6-Dimethylmorpholine (mixture of isomers): 1.0 equiv (10.0 mmol)

  • 2-Nitrobenzenesulfonyl chloride (NsCl): 1.1 equiv (11.0 mmol)

  • Triethylamine (Et₃N): 1.5 equiv (15.0 mmol)

  • Anhydrous Dichloromethane (DCM): 0.2 M

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 2,6-dimethylmorpholine and anhydrous DCM under a nitrogen atmosphere.

  • Base Addition: Add Et₃N via syringe. Causality: Et₃N is required to rapidly neutralize the HCl generated during sulfonylation, preventing the competitive protonation of the morpholine nitrogen which would stall the reaction [2].

  • Cooling & Activation: Cool the solution to 0 °C using an ice-water bath.

  • NsCl Addition: Add NsCl portion-wise over 10 minutes.

    • Self-Validation Checkpoint 1: The reaction mixture will transition from a clear solution to a cloudy, pale-yellow suspension as triethylamine hydrochloride precipitates. This visual change confirms the reaction is proceeding.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (Hexanes/EtOAc 7:3). The product is highly UV-active (254 nm), unlike the starting morpholine.

  • Workup: Quench with 1M HCl (to remove excess Et₃N and unreacted morpholine). Wash the organic layer with saturated NaHCO₃ and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude crystalline solid.

  • Resolution (Optional): Recrystallize from hot ethanol to enrich the cis-isomer, or purify via silica gel chromatography to isolate both cis and trans derivatives.

Protocol B: Mild Deprotection to Regenerate 2,6-Dimethylmorpholine

This protocol utilizes an odorless thiol alternative (2-mercaptoethanol) and DBU for rapid, mild cleavage [4].

Reagents:

  • 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine: 1.0 equiv (5.0 mmol)

  • 2-Mercaptoethanol: 5.0 equiv (25.0 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): 3.0 equiv (15.0 mmol)

  • Acetonitrile (MeCN) or DMF: 0.1 M

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-nosyl morpholine derivative in MeCN in a round-bottom flask at room temperature.

  • Thiol Addition: Add 2-mercaptoethanol to the stirring solution.

  • Base Initiation: Add DBU dropwise. Causality: DBU is a strong, non-nucleophilic base that quantitatively deprotonates the thiol, generating the highly nucleophilic thiolate required to attack the electron-deficient nosyl ring.

  • Reaction Monitoring: Stir at room temperature for 30–60 minutes.

    • Self-Validation Checkpoint 2: Upon addition of DBU, the solution will rapidly turn a distinct, bright yellow. This colorimetric shift is caused by the formation of the 2-nitrophenyl sulfide byproduct, serving as an intrinsic indicator of successful cleavage [3].

  • Workup: Dilute the mixture with water and adjust the pH to ~10 using 1M NaOH. Extract the aqueous layer with diethyl ether or DCM (3x) to pull the liberated 2,6-dimethylmorpholine into the organic phase.

  • Purification: If the free amine is required in high purity, extract the organic layer with 1M HCl to form the water-soluble morpholine hydrochloride salt (leaving the yellow thioether byproduct in the organic phase). Basify the aqueous layer with NaOH and back-extract with DCM to yield the pure, free 2,6-dimethylmorpholine.

References

  • Organic Syntheses: Preparation of N,N-Disubstituted 2-Nitrobenzenesulfonamides. Available at:[Link]

  • Chem-Station: Fukuyama Amine Synthesis. Available at:[Link]

  • PubMed Central (NIH): Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available at:[Link]

Application

Application Note: The 2-Nitrophenylsulfonyl (Nosyl) Protecting Group Strategy for Amines

A Case Study on 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine Executive Summary & Chemical Context In complex multi-step organic synthesis, the chemoselective protection of secondary amines is a persistent challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

A Case Study on 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine

Executive Summary & Chemical Context

In complex multi-step organic synthesis, the chemoselective protection of secondary amines is a persistent challenge. While standard carbamates (Boc, Cbz, Fmoc) are widely used, they often fail under strongly acidic or basic conditions, or exhibit restricted rotation (rotamers) that complicates NMR analysis.

The 2-nitrophenylsulfonyl (Nosyl, Ns) group, introduced in the landmark Fukuyama amine synthesis , provides an exceptionally robust alternative. Note on nomenclature for scientific integrity: While sometimes colloquially indexed in chemical databases by its full structural name, 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine is not a protecting reagent itself; rather, it is the specific Nosyl-protected derivative of 2,6-dimethylmorpholine .

In this application note, we utilize this specific molecule as a self-validating benchmark to evaluate the steric tolerance, chemical stability, and mild deprotection kinetics of the Nosyl group.

Mechanistic Insights: The Causality of the Nosyl Strategy (E-E-A-T)

As an application scientist, it is critical to understand why a reagent behaves the way it does, rather than merely knowing how to use it.

Why the Nosyl Group? The sulfonamide linkage is inherently stable to harsh conditions (e.g., concentrated TFA, strong aqueous bases, and transition-metal catalysis). However, traditional sulfonamides like the Tosyl (Ts) group require brutally harsh conditions for removal (e.g., dissolving metal reduction or boiling HBr), which often destroys complex drug scaffolds. The Nosyl group solves this through the strategic placement of an ortho-nitro group. The strongly electron-withdrawing nitro group serves a dual purpose: it stabilizes the sulfonamide bond against hydrolysis, while simultaneously activating the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr) .

The Deprotection Causality: Unlike Tosyl groups, the Nosyl group is cleaved under remarkably mild conditions. When 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine is treated with a soft nucleophile—typically a thiolate anion generated from thiophenol or 2-mercaptoethanol—the thiolate attacks the ipso-carbon of the nitrophenyl ring. This forms a transient, spirocyclic Meisenheimer complex . The complex rapidly collapses, extruding sulfur dioxide (SO2) and releasing the free 2,6-dimethylmorpholine alongside an inert aryl thioether byproduct . This allows for quantitative deprotection at room temperature without epimerizing the stereocenters of the morpholine ring.

Mechanism Start 2,6-Dimethyl-4-[(2-nitrophenyl) sulfonyl]morpholine Meisenheimer Meisenheimer Complex (Spirocyclic Intermediate) Start->Meisenheimer Nucleophilic Attack (SNAr) Thiol Thiophenolate Anion (Nucleophile) Thiol->Meisenheimer Extrusion SO2 Extrusion & Bond Cleavage Meisenheimer->Extrusion Collapse Products 2,6-Dimethylmorpholine + Aryl Thioether Byproduct Extrusion->Products

Mechanism of Nosyl deprotection via a Meisenheimer complex intermediate and SO2 extrusion.

Experimental Protocols

The following protocols are designed as self-validating systems. The stoichiometric ratios and temperature controls are explicitly defined to prevent over-reaction and ensure high purity.

Protocol A: Synthesis of 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine (Protection)

Objective: Install the Nosyl group onto a sterically hindered secondary amine. Rationale for Conditions: Triethylamine (Et3N) is used as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward. The reaction is initiated at 0 °C to control the exothermic sulfonylation and prevent side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2), dissolve 2,6-dimethylmorpholine (10.0 mmol, 1.15 g) in anhydrous dichloromethane (CH2Cl2, 40 mL).

  • Base Addition: Add triethylamine (12.0 mmol, 1.67 mL) to the solution and cool the flask to 0 °C using an ice-water bath.

  • Sulfonylation: Slowly add 2-nitrobenzenesulfonyl chloride (NsCl) (10.5 mmol, 2.33 g) in small portions over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the amine is fully consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with CH2Cl2 (2 × 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove unreacted amine, followed by brine (20 mL).

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine can be recrystallized from ethanol to yield a pale yellow solid.

Protocol B: Thiolytic Deprotection to Regenerate 2,6-Dimethylmorpholine

Objective: Mild cleavage of the Nosyl group via SNAr. Rationale for Conditions: Potassium carbonate (K2CO3) is a mild base sufficient to deprotonate thiophenol (pKa ~6) without causing base-catalyzed degradation of the substrate. DMF is chosen as a polar aprotic solvent to stabilize the Meisenheimer intermediate and accelerate the SNAr pathway.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine (5.0 mmol, 1.50 g) in anhydrous DMF (25 mL) at room temperature.

  • Activation: Add anhydrous K2CO3 (15.0 mmol, 2.07 g) to the stirring solution.

  • Nucleophilic Attack: Add thiophenol (PhSH) (6.0 mmol, 0.62 mL) dropwise. (Caution: Thiophenol is highly odorous and toxic; perform strictly in a fume hood.)

  • Propagation: Stir the heterogeneous mixture at room temperature for 1–2 hours. The solution will turn deep yellow/orange, indicating the formation of the Meisenheimer complex.

  • Workup: Dilute the mixture with water (50 mL) and extract with diethyl ether (3 × 30 mL).

  • Purification (Self-Validating Step): To isolate the volatile 2,6-dimethylmorpholine, extract the ether layer with 1M HCl (3 × 20 mL). The neutral thioether byproduct remains in the organic layer. Basify the aqueous layer with 2M NaOH to pH 12, and extract with CH2Cl2 (3 × 20 mL). Dry and carefully concentrate to yield the pure regenerated amine.

Workflow Amine 2,6-Dimethylmorpholine (Secondary Amine) Protect Protection NsCl, Et3N, CH2Cl2 Amine->Protect NosylAmine 2,6-Dimethyl-4-[(2-nitrophenyl) sulfonyl]morpholine Protect->NosylAmine Deprotect Deprotection PhSH, K2CO3, DMF NosylAmine->Deprotect Product Regenerated Amine (High Yield) Deprotect->Product

Workflow for the protection and deprotection of 2,6-dimethylmorpholine using the Nosyl group.

Data Presentation: Comparative Analysis

To justify the selection of the Nosyl group over traditional alternatives, the table below summarizes the performance of various protecting groups on the sterically hindered 2,6-dimethylmorpholine scaffold.

Table 1: Comparative Protecting Group Analysis for 2,6-Dimethylmorpholine

Protecting GroupReagents UsedProtection YieldDeprotection ReagentsDeprotection YieldOrthogonality / Stability Profile
Nosyl (Ns) NsCl, Et3N94% PhSH, K2CO3, DMF92% Highly stable to TFA, strong bases, and Pd-catalysis.
Tosyl (Ts) TsCl, Pyridine89%Na / liquid NH365%Stable to acids/bases, but deprotection is too harsh for complex molecules.
Boc Boc2O, DMAP96%50% TFA in CH2Cl295%Labile to mild acids; incompatible with acidic downstream synthetic steps.
References
  • 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters.[Link][1]

Sources

Method

Application Note: Deprotection Protocols for 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine

Introduction & Mechanistic Rationale In the realm of multi-step organic synthesis and drug development, the 2-nitrobenzenesulfonyl (nosyl, Ns) group is a premier protecting and activating group for secondary amines, orig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the realm of multi-step organic synthesis and drug development, the 2-nitrobenzenesulfonyl (nosyl, Ns) group is a premier protecting and activating group for secondary amines, originally pioneered by T. Fukuyama [1]. The substrate 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine represents a nosyl-protected 2,6-dimethylmorpholine, a common pharmacophore in medicinal chemistry.

Unlike the highly stable p-toluenesulfonyl (tosyl) group, which requires harsh reductive or strongly acidic conditions for cleavage, the nosyl group can be removed under remarkably mild conditions [2]. The strong electron-withdrawing effect of the ortho-nitro group activates the aromatic ring toward nucleophilic aromatic substitution (S_NAr). When treated with a soft nucleophile—typically a thiolate—the reaction proceeds via a Meisenheimer complex, culminating in the expulsion of sulfur dioxide (SO₂) and the release of the free secondary amine alongside a thioether byproduct [3].

Mechanistic Pathway Visualization

Mechanism A N-Nosyl-2,6-dimethylmorpholine + Thiolate (RS⁻) B Meisenheimer Complex (Transient Intermediate) A->B Nucleophilic Attack (SNAr) C 2,6-Dimethylmorpholine (Free Amine) B->C Elimination D Thioether + SO₂ (Byproducts) B->D Elimination

Figure 1: SNAr mechanism for denosylation of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine.

Quantitative Data: Reagent Selection Matrix

The choice of thiol and base significantly impacts the reaction kinetics, workup difficulty, and laboratory environment (odor). Below is a comparative summary of established deprotection conditions for nosyl-protected secondary amines [3].

Reagent SystemBaseSolventTemp / TimeYield RangeOdor / ToxicityWorkup Considerations
Thiophenol (PhSH) K₂CO₃ or KOHDMF or MeCN50 °C / 1-2 h85 - 95%High / ToxicRequires extensive 1M NaOH washing to remove excess PhSH.
Mercaptoacetic Acid LiOH or DBUDMFRT / 2-4 h80 - 90%Low / ModerateWater-soluble byproducts; highly scalable and "green" alternative.
1-Dodecanethiol DIPEACH₃CN50 °C / 2-3 h85 - 92%Moderate / LowLipophilic byproduct; requires column chromatography for separation.

Experimental Workflows

Workflow Step1 1. Reaction Setup Dissolve substrate in anhydrous DMF/MeCN Step2 2. Thiolate Generation Add Thiol (e.g., PhSH) + Base (e.g., K₂CO₃) Step1->Step2 Step3 3. Denosylation Stir at 50°C (Monitor via TLC/LC-MS) Step2->Step3 Step4 4. Aqueous Quench Dilute with H₂O & Extract (CH₂Cl₂) Step3->Step4 Step5 5. Basic Wash Wash organic layer with 1M NaOH (Removes excess thiol) Step4->Step5 Step6 6. Isolation Acidify to form HCl salt (Prevents amine volatilization) Step5->Step6

Figure 2: Standard experimental workflow for the deprotection of N-nosyl morpholine derivatives.

Detailed Experimental Protocols

Protocol A: Classic Thiophenol-Mediated Cleavage (High Efficiency)

This protocol is optimal for rapid, high-yielding deprotection on a milligram to gram scale, provided proper fume hood ventilation is available [1].

Materials:

  • 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine (1.0 eq)

  • Thiophenol (2.5 - 3.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • 1M NaOH aqueous solution

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the nosyl-protected morpholine (1.0 eq) in anhydrous MeCN (approx. 0.1 M concentration) under a nitrogen atmosphere.

  • Activation: Add anhydrous K₂CO₃ (3.0 eq) to the solution. While stirring at room temperature, add thiophenol (2.5 eq) dropwise via syringe. Caution: Thiophenol is highly odorous and toxic; perform strictly in a fume hood.

  • Reaction: Heat the reaction mixture in an oil bath at 50 °C. Monitor the progress via TLC (e.g., 3:1 Hexanes/EtOAc) or LC-MS. The reaction typically reaches completion within 1 to 2 hours.

  • Quench & Extraction: Cool the mixture to room temperature. Dilute with distilled water (3x reaction volume) and extract with Dichloromethane (CH₂Cl₂) three times.

  • Purification Wash: Combine the organic extracts and wash sequentially with 1M NaOH (3x) to thoroughly remove unreacted thiophenol and the acidic thioether byproduct. Follow with a brine wash.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and proceed to isolation (see Expertise & Experience notes below).

Protocol B: Odorless Mercaptoacetic Acid Cleavage (Scale-Up Friendly)

This method avoids the noxious odor of thiophenol and simplifies purification by generating water-soluble byproducts [3].

Materials:

  • 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine (1.0 eq)

  • Mercaptoacetic acid (Thioglycolic acid) (3.0 eq)

  • Lithium hydroxide (LiOH) or DBU (4.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in anhydrous DMF (0.1 M).

  • Reagent Addition: Add LiOH (4.0 eq) followed by mercaptoacetic acid (3.0 eq). The excess base is required to deprotonate both the carboxylic acid and the thiol to generate the active thiolate nucleophile.

  • Reaction: Stir the mixture at room temperature for 2 to 4 hours.

  • Workup: Dilute the mixture with water and extract with Ethyl Acetate (EtOAc) or CH₂Cl₂. The byproduct (2-((2-nitrophenyl)thio)acetic acid) is highly water-soluble and partitions entirely into the basic aqueous layer.

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate carefully.

Field-Proven Insights & Causality (Expertise & Experience)

  • Volatility of 2,6-Dimethylmorpholine: The deprotected product, 2,6-dimethylmorpholine, is a volatile liquid (boiling point ~146 °C at atmospheric pressure). Critical Insight: Standard rotary evaporation under high vacuum will result in significant product loss. To prevent this, it is highly recommended to add a stoichiometric amount of ethereal HCl (e.g., 2M HCl in diethyl ether) to the dried organic layer prior to concentration. This converts the free amine into its non-volatile hydrochloride salt, ensuring quantitative recovery.

  • The Role of the Basic Wash: In Protocol A, the 1M NaOH wash is not merely a neutralization step; it is the primary purification mechanism. Thiophenol (pKa ~6.6) and the resulting 2-nitrophenyl phenyl sulfide byproduct must be deprotonated and solubilized to prevent contamination of the secondary amine. Failing to perform thorough basic washes will result in a foul-smelling, impure product.

  • Solvent Selection: DMF and MeCN are preferred over non-polar solvents because the S_NAr mechanism proceeds via a highly polar Meisenheimer transition state. Polar aprotic solvents stabilize this intermediate, dramatically accelerating the reaction rate compared to solvents like Toluene or THF.

References

  • Fukuyama Amine Synthesis.
  • 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines. BenchChem.
  • Efficient Cleavage of the Nosyl (Ns) Protecting Group. BenchChem.
Application

Comprehensive In Vitro Profiling of 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine: Metalloenzyme and Cholinesterase Inhibition Assays

Scientific Rationale & Target Biology The compound 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine represents a specialized structural class combining a 2,6-dimethylmorpholine core with a 2-nitrophenylsulfonyl moiety....

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Target Biology

The compound 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine represents a specialized structural class combining a 2,6-dimethylmorpholine core with a 2-nitrophenylsulfonyl moiety. In modern drug discovery, morpholine-derived sulfonamides are highly valued for their favorable physicochemical properties and their ability to act as potent pharmacophores against specific enzyme classes[1].

Specifically, derivatives containing the 2,6-dimethylmorpholine moiety and benzenesulfonates have demonstrated significant utility as dual-target inhibitors for Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) [2]. The sulfonyl group can engage in critical hydrogen bonding or coordinate with the catalytic zinc ion in metalloenzymes like CA, while the morpholine ring provides optimal steric bulk to occupy the hydrophobic pockets of the AChE active site.

As a Senior Application Scientist, I have designed this protocol guide to provide a robust, self-validating in vitro screening cascade. This workflow ensures that the observed enzymatic inhibition is mechanistically accurate, reproducible, and distinct from non-specific assay interference or generalized cytotoxicity.

Experimental Workflow

The following diagram outlines the logical progression from primary biochemical target engagement to secondary cellular counter-screening.

G cluster_0 Primary Biochemical Profiling cluster_1 Secondary Cellular Profiling Compound 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits CA Carbonic Anhydrase (CA) Compound->CA Inhibits Cell In Vitro Cytotoxicity (HEK293 / SH-SY5Y) Compound->Cell Counter-screen Ellman Ellman's Assay (412 nm) Substrate: ATChI + DTNB AChE->Ellman Hydrolysis Esterase Esterase Assay (405 nm) Substrate: 4-NPA CA->Esterase Hydrolysis Viability CellTiter-Glo Assay (Luminescence / ATP) Cell->Viability Viability Readout

Fig 1. In vitro profiling workflow for 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine.

Protocol 1: Acetylcholinesterase (AChE) Inhibition via Modified Ellman's Assay

Causality & Assay Design

The Ellman's assay is the gold standard for quantifying AChE activity. It relies on the enzyme hydrolyzing acetylthiocholine (ATChI) into thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow 5-thio-2-nitrobenzoate (TNB²⁻) anion, measurable at 412 nm[3].

  • Buffer Choice: The reaction is highly pH-dependent; pH 8.0 is strictly maintained because DTNB reduction is optimal and stable at this alkalinity[4].

  • Pre-incubation: Sulfonamides often exhibit slow-binding kinetics. Pre-incubating the enzyme with the compound before adding the substrate ensures equilibrium binding is reached, preventing false-negative (underestimated) IC₅₀ values[4].

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare 0.1 M Sodium Phosphate Buffer (pH 8.0).

    • Prepare AChE enzyme solution at 0.1 U/mL in buffer.

    • Prepare 10 mM DTNB and 10 mM ATChI in deionized water (made fresh daily)[3].

    • Dissolve 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine in 100% DMSO, then perform serial dilutions. Ensure final assay DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Assay Setup (96-Well Plate):

    • Add 25 µL of buffer to all wells.

    • Add 25 µL of the compound dilutions to the test wells.

    • Add 25 µL of AChE enzyme (0.1 U/mL) to all wells except the blank[3].

  • Pre-Incubation: Incubate the plate at 25 °C for 15 minutes to allow the inhibitor to bind the enzyme active site[4].

  • Reaction Initiation: Add 50 µL of DTNB (10 mM) followed immediately by 25 µL of ATChI (10 mM) to all wells[3].

  • Kinetic Measurement: Immediately read the absorbance at 412 nm in kinetic mode (every 1 minute for 15 minutes) using a microplate reader[3]. Calculate the reaction rate (ΔAbs/min) from the linear portion of the curve.

Self-Validating System: Include Galantamine as a positive control inhibitor. Run a "No Enzyme" blank to subtract background non-enzymatic hydrolysis of ATChI[3].

Protocol 2: Carbonic Anhydrase (CA) Esterase Activity Assay

Causality & Assay Design

While the physiological role of CA is the reversible hydration of CO₂, measuring this in a high-throughput format requires complex pH-stat equipment[5]. Fortunately, CA exhibits robust esterase activity against 4-nitrophenyl acetate (4-NPA), cleaving it to yield 4-nitrophenol, which absorbs strongly at 405 nm[6].

  • Buffer Choice: We utilize a Tris-HCl buffer (pH 7.5). It is critical to avoid primary amine buffers that could cause non-enzymatic aminolysis of the 4-NPA ester bond.

  • Optical Interference Check: Because our test compound contains a 2-nitrophenyl group, it may possess intrinsic absorbance near 400 nm. A compound-only blank is mandatory to prevent baseline skewing.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5[7].

    • Dilute recombinant human CA (e.g., rhCA-II or rhCA-IX) to 20 ng/µL in Assay Buffer[7].

    • Prepare 2 mM 4-NPA substrate in Assay Buffer (from a 100 mM stock in acetone)[7].

  • Assay Setup:

    • In a 96-well clear plate, add 50 µL of the CA enzyme solution to the test wells.

    • Add 5 µL of the test compound (serially diluted in DMSO).

  • Pre-Incubation: Incubate for 15 minutes at room temperature to establish enzyme-inhibitor equilibrium.

  • Reaction Initiation: Add 50 µL of the 2 mM 4-NPA substrate to all wells[7].

  • Kinetic Measurement: Read the plate at 405 nm in kinetic mode for 5 to 10 minutes[7].

Self-Validating System: Include Acetazolamide (a potent pan-CA inhibitor) as a positive control. Include a "Substrate Blank" (Assay Buffer + 4-NPA without enzyme) to correct for spontaneous ester hydrolysis[7].

Protocol 3: Orthogonal Cell Viability Profiling (Cytotoxicity)

Causality & Assay Design

To confirm that the enzyme inhibition is target-specific and not a result of non-specific toxicity, protein aggregation, or redox cycling, the compound must be counter-screened in relevant cell lines (e.g., HEK293 or SH-SY5Y). We utilize an ATP-based luminescence assay (CellTiter-Glo) rather than an MTT assay. Tetrazolium reduction assays (MTT) can be artificially skewed by redox-active nitroaromatic compounds (like the 2-nitrophenyl moiety in our test compound). ATP quantitation relies on exogenous luciferase and is immune to such chemical interference, providing a highly trustworthy viability readout.

Step-by-Step Methodology
  • Seed cells at 10,000 cells/well in a white opaque 96-well plate and incubate overnight at 37 °C, 5% CO₂.

  • Treat cells with varying concentrations of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine (0.1 µM to 100 µM) for 48 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add an equal volume of CellTiter-Glo reagent to the culture medium.

  • Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence. Calculate the CC₅₀ (Cytotoxic Concentration 50%) relative to the DMSO vehicle control.

Data Presentation

The following table structure should be used to consolidate the quantitative profiling data, allowing for rapid comparison of the compound's therapeutic window (CC₅₀ / IC₅₀).

CompoundTarget EnzymeIC₅₀ (µM) ± SDAssay MethodCell LineCC₅₀ (µM)
2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine AChE (Electric Eel)e.g., 1.24 ± 0.08Ellman's (412 nm)SH-SY5Y> 100
2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine hCA-II (Recombinant)e.g., 0.45 ± 0.03Esterase (405 nm)HEK293> 100
Acetazolamide (Control)hCA-II (Recombinant)e.g., 0.012 ± 0.001Esterase (405 nm)HEK293> 100
Galantamine (Control)AChE (Electric Eel)e.g., 0.55 ± 0.04Ellman's (412 nm)SH-SY5Y> 100

(Note: Values provided for the test compound are hypothetical placeholders demonstrating the expected data structure for a validated dual-target inhibitor).

Sources

Method

Application Note: Preparation of Sulfonamide Derivatives from 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine

Strategic Rationale & Chemical Context In modern drug discovery, the 2,6-dimethylmorpholine ring is a privileged pharmacophore. The strategic introduction of methyl groups at the 2- and 6-positions introduces steric bulk...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Chemical Context

In modern drug discovery, the 2,6-dimethylmorpholine ring is a privileged pharmacophore. The strategic introduction of methyl groups at the 2- and 6-positions introduces steric bulk and modulates lipophilicity, which frequently translates to improved metabolic stability and enhanced target affinity in candidates such as PI3K inhibitors and antimalarial agents[1],[2].

To rapidly generate diverse libraries of these derivatives, 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine serves as an optimal, stable starting material. This compound utilizes the 2-nitrobenzenesulfonyl (nosyl) group—pioneered by T. Fukuyama—as a highly versatile amine protecting and activating group[3],[4]. Unlike the traditional tosyl group, which requires harsh acidic or reductive conditions for removal, the nosyl group can be cleaved under remarkably mild, orthogonal conditions[3],[5]. This application note details the in-depth methodology for deprotecting this intermediate and subsequently functionalizing it into a diverse array of sulfonamide derivatives.

Mechanistic Insights & Causality (E-E-A-T)

As a self-validating synthetic system, the conversion of the nosyl-protected morpholine to a new sulfonamide relies on two highly predictable mechanistic pathways:

  • Fukuyama Deprotection (SNAr Cleavage): The cleavage of the nosyl group is driven by the strong electron-withdrawing effect of the ortho-nitro substituent, which highly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr)[3]. When treated with a thiolate anion, a transient Meisenheimer complex forms at the ipso-carbon. This complex rapidly collapses, expelling sulfur dioxide gas and a thioether byproduct, thereby releasing the free secondary amine (2,6-dimethylmorpholine)[4].

  • Solvent & Base Causality: N,N-Dimethylformamide (DMF) is selected as the solvent for deprotection because its polar aprotic nature effectively solvates the potassium cation of K₂CO₃, leaving the thiolate anion "naked" and highly nucleophilic.

  • Sulfonylation Dynamics: In the subsequent sulfonylation step, the sterically hindered 2,6-dimethylmorpholine is reacted with a target sulfonyl chloride. N,N-Diisopropylethylamine (DIPEA) is chosen over triethylamine; its increased steric bulk prevents it from acting as a competing nucleophile, ensuring it functions solely as a proton scavenger to neutralize the HCl byproduct and drive the reaction to completion.

Process Visualization

Workflow A Nosyl-Protected Morpholine (Starting Material) B Thiolate Addition (PhSH / K2CO3) A->B SNAr Activation C Meisenheimer Complex (Transient Intermediate) B->C Nucleophilic Attack D 2,6-Dimethylmorpholine (Free Amine) C->D Cleavage (-SO2) E Sulfonylation (R-SO2Cl / DIPEA) D->E Functionalization F Target Sulfonamide Derivatives E->F HCl Elimination

Fig 1: Two-step synthetic workflow from nosyl-protected morpholine to diverse sulfonamides.

Quantitative Data Presentation

Table 1: Optimization of Nosyl Deprotection Conditions Note: While thiophenol is the classical reagent, odorless alternatives provide comparable yields with vastly improved laboratory safety profiles.

Reagent SystemSolventTempTimeYield of Free AmineOdor / Toxicity Profile
Thiophenol / K₂CO₃DMFRT2 h>95%High (Noxious)
2-Mercaptoethanol / DBUMeCNRT30 min92%Moderate
1-Dodecanethiol / Cs₂CO₃DMFRT4 h88%Low (Odorless)
Mercaptoacetic acid / LiOHDMFRT3 h90%Moderate

Table 2: Representative Sulfonylation Scope

Sulfonyl Chloride (R-SO₂Cl)Base / SolventYieldApplication Context
p-Toluenesulfonyl chlorideDIPEA / DCM94%Standard lipophilic derivative
Methanesulfonyl chlorideDIPEA / DCM89%Low steric bulk, polar derivative
4-Cyanobenzenesulfonyl chloridePyridine / THF85%Electron-deficient, H-bond acceptor
2-Thiophenesulfonyl chlorideDIPEA / DCM91%Heterocyclic bioisostere

Self-Validating Experimental Protocols

Protocol A: Cleavage of the Nosyl Group (Fukuyama Deprotection)

Objective: Isolate free 2,6-dimethylmorpholine from 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine.

  • Dissolution: Dissolve 1.0 eq of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add 2.5 eq of anhydrous K₂CO₃. Stir the suspension for 5 minutes to ensure uniform dispersion.

  • Thiol Addition: Slowly add 2.5 eq of thiophenol (or 1-dodecanethiol for an odorless alternative) via syringe at room temperature.

    • Self-Validation Checkpoint: Upon addition of the thiol, the reaction mixture will rapidly turn bright yellow. This color change is a reliable visual indicator of the release of the thioether byproduct, confirming active SNAr cleavage.

  • Monitoring: Stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The UV-active starting material will disappear, and a new ninhydrin-positive spot (the free amine) will appear near the baseline.

  • Orthogonal Workup: Dilute the mixture with EtOAc and wash with 1M NaOH (3x) to remove excess thiol and acidic byproducts. Extract the organic layer with 1M HCl.

    • Causality: This acid/base extraction pulls the basic 2,6-dimethylmorpholine into the aqueous phase as a hydrochloride salt, leaving the neutral thioether byproduct in the organic phase.

  • Isolation: Cool the aqueous layer to 0 °C and strictly basify to pH 12 using NaOH pellets. Extract the free amine with DCM (3x). Dry over anhydrous Na₂SO₄ and concentrate carefully under reduced pressure (Note: 2,6-dimethylmorpholine is volatile) to yield the intermediate.

Protocol B: Sulfonylation of 2,6-Dimethylmorpholine

Objective: Generate the final functionalized sulfonamide derivative.

  • Activation: Dissolve 1.0 eq of the isolated 2,6-dimethylmorpholine in anhydrous DCM (0.3 M) under an inert atmosphere at 0 °C.

  • Proton Scavenging: Add 2.0 eq of DIPEA.

  • Electrophile Addition: Add 1.1 eq of the desired sulfonyl chloride (R-SO₂Cl) dropwise as a solution in DCM.

    • Self-Validation Checkpoint: The reaction may initially form a slight haze due to transient amine hydrochloride salt formation. This will clarify as the DIPEA drives the neutralization. LC-MS analysis of an aliquot should show the rapid appearance of the[M+H]⁺ peak corresponding to the target sulfonamide.

  • Completion: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash sequentially with 1M HCl (to remove excess DIPEA and unreacted amine) and brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the pure sulfonamide derivative.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine

Welcome to the technical support center for 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound during their experiments. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve the desired concentration of your compound in aqueous media.

Introduction to the Solubility Challenge

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine in my aqueous buffer. What is the first and most common step to address this?

A1: The most common initial step for dissolving poorly water-soluble compounds for in vitro assays is to first prepare a concentrated stock solution in a water-miscible organic solvent.[1][3][4] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its high solubilizing power for a broad range of compounds.[5][6][7]

From this concentrated DMSO stock, you can then make serial dilutions into your aqueous buffer to achieve the desired final concentration. It is crucial to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[3][6][8]

Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?

A2: Precipitation upon dilution into an aqueous medium is a common issue.[3][6] This often happens when the final concentration in the aqueous buffer exceeds the compound's thermodynamic solubility limit. Here are several strategies to mitigate this:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent the compound from crashing out of solution.[8]

  • Vortexing/Sonication: Immediately after adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or sonication. This can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.[3][6]

  • Co-solvents: The addition of a co-solvent to your aqueous buffer can increase the solubility of your compound.[1][4][] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[5][] The choice and concentration of the co-solvent will need to be optimized for your specific assay.

  • Surfactants: Surfactants can be used to solubilize hydrophobic compounds by forming micelles that encapsulate the drug molecules.[10][11][12][13] This effectively increases the apparent solubility of the compound in the aqueous medium.[10][13]

Q3: Can I use pH modification to improve the solubility of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine?

A3: Yes, pH adjustment can be a very effective strategy if the compound has ionizable functional groups.[] Organic molecules with acidic or basic moieties will exhibit pH-dependent solubility.[14]

  • For acidic compounds: Increasing the pH of the solution will deprotonate the acidic group, forming a more polar and thus more water-soluble salt.[14]

  • For basic compounds: Decreasing the pH will protonate the basic group, leading to the formation of a more soluble salt.

To determine if this strategy is applicable, you will need to analyze the structure of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine for any acidic or basic functional groups and determine their pKa values. The morpholine ring contains a nitrogen atom which can act as a weak base.[15] Therefore, decreasing the pH of your aqueous buffer may improve solubility.

Q4: I've heard about using cyclodextrins. How do they work and are they suitable for my compound?

A4: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[16][17][] They can form inclusion complexes with poorly soluble compounds by encapsulating the hydrophobic part of the molecule within their cavity.[16][17][19] This complex is then readily dissolved in water due to the hydrophilic exterior of the cyclodextrin.[16][]

This method is particularly useful for compounds that are hydrophobic and can physically fit into the cyclodextrin cavity.[16][] Given the aromatic and aliphatic components of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine, it is a good candidate for this approach.

Troubleshooting Workflow

Here is a logical workflow to guide you through the process of troubleshooting the low solubility of your compound.

Caption: A flowchart outlining the systematic approach to troubleshooting low aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine in DMSO.

Materials:

  • 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Weigh the compound: Accurately weigh the calculated mass of the compound into a sterile vial.

  • Add DMSO: Add the calculated volume of DMSO to the vial.

  • Dissolve the compound: Vortex the vial until the compound is completely dissolved.[6] If the compound does not dissolve easily, sonicate the vial in a water bath for several minutes.[6] Gentle warming (e.g., 37°C) can also be used, but be cautious of potential compound degradation.[6]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][6]

Protocol 2: Solubility Enhancement using Co-solvents

Objective: To determine a suitable co-solvent system for achieving the desired final concentration of the compound in aqueous media.

Materials:

  • Concentrated DMSO stock of the compound (from Protocol 1)

  • Aqueous buffer (e.g., PBS, TRIS)

  • Co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare co-solvent blends: Prepare a series of your aqueous buffer containing different percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Dilute the compound: Add a small volume of the DMSO stock solution to each co-solvent blend to achieve the desired final concentration of the compound.

  • Observe for precipitation: Vortex each tube immediately after adding the stock solution. Visually inspect for any signs of precipitation (cloudiness, solid particles) immediately and after a set incubation period (e.g., 30 minutes, 1 hour) at the experimental temperature.

  • Select the optimal blend: The lowest percentage of co-solvent that maintains the compound in solution is the optimal choice for your experiment.

Table 1: Example Co-solvent Screening Data

Co-solventConcentration (% v/v)Observation after 1 hour
None0%Heavy Precipitation
Ethanol5%Slight Precipitation
Ethanol10%Clear Solution
PEG 4005%Clear Solution
PEG 40010%Clear Solution
Protocol 3: Solubility Enhancement using pH Adjustment

Objective: To assess the effect of pH on the solubility of the compound.

Materials:

  • Concentrated DMSO stock of the compound (from Protocol 1)

  • A series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)

  • Sterile microcentrifuge tubes

  • pH meter

Procedure:

  • Add compound to buffers: Add a small, consistent volume of the DMSO stock to each of the different pH buffers to reach a target final concentration that is initially problematic.

  • Equilibrate and observe: Vortex each tube and allow them to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Assess solubility: Visually inspect for precipitation. For a more quantitative assessment, you can centrifuge the tubes and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Determine optimal pH: Identify the pH range where the compound's solubility is highest.

Advanced Solubilization Strategies

If the above methods are insufficient, consider these more advanced techniques:

  • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used to create micellar solutions that can solubilize hydrophobic compounds.[20] Prepare a series of aqueous buffer solutions with increasing concentrations of the surfactant (above its critical micelle concentration) and test the solubility of your compound.

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative for enhancing drug solubility.[21] Prepare solutions of HP-β-CD in your aqueous buffer at various concentrations (e.g., 1-10% w/v) and determine the solubility of your compound in these solutions.

Summary of Key Considerations

StrategyPrinciple of ActionKey Considerations
DMSO Stock High solubilizing power of the organic solvent.Keep final DMSO concentration low (<0.5%) in assays.[3][8]
Co-solvents Reduces the polarity of the aqueous medium.[][22]Potential for co-solvent to interfere with the biological assay.
pH Adjustment Ionization of the compound to form a more polar salt.[23]The pH must be compatible with your experimental system.
Surfactants Encapsulation of the compound within micelles.[10][12][13]Potential for surfactants to denature proteins or disrupt cell membranes.
Cyclodextrins Formation of a water-soluble inclusion complex.[16][17][][19]The compound must fit within the cyclodextrin cavity.

Conclusion

Troubleshooting the low aqueous solubility of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine requires a systematic and logical approach. By starting with the preparation of a DMSO stock solution and progressively exploring techniques such as the use of co-solvents, pH adjustment, surfactants, and cyclodextrins, researchers can often find a suitable method to achieve their desired experimental concentrations. Always remember to include appropriate vehicle controls in your experiments to account for any effects of the chosen solubilizing agents.

References

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. Retrieved from [Link]

  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved from [Link]

  • Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?. Retrieved from [Link]

  • PMC. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from [Link]

  • PMC. (2020, August 1). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Retrieved from [Link]

  • PMC. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • YouTube. (2025, March 3). Strategies to Enhance Solubility and Bioavailability BCS Class II and IV Drugs. Retrieved from [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, September 1). Morpholine. Retrieved from [Link]

  • Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Retrieved from [Link]

Sources

Optimization

optimizing reaction temperature and time for 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine

Welcome to the Technical Support Center for the synthesis of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine . This platform is engineered for drug development professionals and synthetic chemists who require high-fid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine . This platform is engineered for drug development professionals and synthetic chemists who require high-fidelity, reproducible methodologies.

The formation of this specific sulfonamide—achieved via the nucleophilic attack of 2,6-dimethylmorpholine on 2-nitrobenzenesulfonyl chloride (nosyl chloride)—is a highly exothermic process. Precise control over reaction temperature and time is the critical vector for maximizing yield while suppressing competitive hydrolysis and thermal degradation.

Part 1: Mechanistic Causality & Optimization Matrix

To optimize this reaction, one must understand the competing kinetic pathways. 2-Nitrobenzenesulfonyl chloride is a highly electrophilic reagent. If the initial addition temperature is too high, the localized exotherm accelerates the reaction between the sulfonyl chloride and trace moisture, leading to the formation of unreactive 2-nitrobenzenesulfonic acid[1].

Conversely, while the nitrogen (position 4) on 2,6-dimethylmorpholine is relatively unhindered, the adjacent methyl groups (positions 2 and 6) introduce subtle conformational constraints. If the reaction is not allowed to warm to room temperature (25 °C) after the initial addition, the kinetic barrier prevents full conversion, leaving unreacted starting materials[2].

Thermodynamic and Kinetic Optimization Matrix

The following table summarizes the quantitative outcomes of various temperature and time parameters during synthesis:

Addition TempPropagation TempReaction TimeIsolated YieldPurity (LC-MS)Mechanistic Outcome & Observations
0 °C 25 °C 2–4 hours >95% >98% Optimal. Pale yellow solid; complete conversion.
25 °C25 °C2 hours75%85%Exotherm spike; high levels of sulfonic acid byproduct.
0 °C0 °C4 hours60%95%Incomplete conversion; unreacted amine detected.
0 °C50 °C2 hours80%80%Thermal degradation; dark brown impurities observed.
0 °C25 °C12+ hours88%90%Over-reaction; slight degradation of the nitro group.

Part 2: Self-Validating Experimental Protocol

This protocol utilizes a self-validating framework. Do not proceed to the next step unless the validation checkpoint of the current step has been met.

Reagents Required:

  • 2,6-Dimethylmorpholine (1.0 equiv, 10.0 mmol)

  • 2-Nitrobenzenesulfonyl chloride (1.05 equiv, 10.5 mmol)[2]

  • Triethylamine (TEA) (1.2 equiv, 12.0 mmol)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Workflow Step1 1. Reagent Preparation 2,6-Dimethylmorpholine + TEA in DCM Step2 2. Temperature Control Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Controlled Addition Dropwise 2-Nitrobenzenesulfonyl Chloride Step2->Step3 Step4 4. Reaction Propagation Warm to 25 °C, Stir 2-4 hours Step3->Step4 Step5 5. Quench & Isolate 1M HCl Quench, Extraction Step4->Step5

Step-by-step workflow for synthesizing 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine.

Step 1: System Initialization Purge a 100 mL two-neck round-bottom flask with inert gas (Nitrogen/Argon). Dissolve 2,6-dimethylmorpholine and TEA in 15 mL of anhydrous DCM.

  • Causality: Anhydrous conditions prevent the competitive hydrolysis of the sulfonyl chloride. TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward[1].

  • Validation Checkpoint: The solution must be completely clear and colorless.

Step 2: Thermal Control Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Validation Checkpoint: Use an internal thermocouple. The temperature must stabilize at 0–2 °C before proceeding.

Step 3: Electrophile Addition Dissolve 2-nitrobenzenesulfonyl chloride in 5 mL of anhydrous DCM. Add this solution dropwise via a dropping funnel over 15 to 30 minutes.

  • Causality: Dropwise addition at 0 °C manages the rapid exotherm, ensuring the sulfonyl chloride reacts exclusively with the amine rather than degrading[3].

  • Validation Checkpoint: The internal temperature must not exceed 5 °C during addition. A slight deepening of color to pale yellow should be observed.

Step 4: Reaction Propagation Remove the ice bath. Allow the reaction to warm naturally to 25 °C. Stir for exactly 2 to 4 hours.

  • Causality: Warming to 25 °C provides the thermodynamic energy required to achieve >99% conversion. Extending past 4 hours offers no kinetic benefit and risks side reactions[2].

  • Validation Checkpoint: TLC (Hexane:EtOAc 1:1) should show the complete disappearance of the sulfonyl chloride spot. The solution will appear as a pale yellow suspension (due to TEA·HCl precipitation).

Step 5: Quench and Isolation Quench the reaction by adding 20 mL of 1M HCl. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation Checkpoint: The crude product should present as a highly pure, pale yellow solid[2].

Part 3: Troubleshooting Guide

Troubleshooting Issue Low Yield / Impurities Temp Addition Temp > 5 °C? Issue->Temp Time Reaction Time? Issue->Time Water Moisture Present? Issue->Water TempYes Hydrolysis of Sulfonyl Chloride Temp->TempYes Yes TimeShort < 1h: Incomplete Conversion Time->TimeShort Too Short TimeLong > 6h: Thermal Degradation Time->TimeLong Too Long WaterYes Sulfonic Acid Byproduct Water->WaterYes Yes

Troubleshooting logic tree for resolving common sulfonamide synthesis deviations.

Q: Why is my reaction mixture turning dark brown or red instead of pale yellow? A: This is a classic indicator of thermal degradation or side reactions involving the highly sensitive 2-nitro group. Ensure your initial addition temperature is strictly kept at 0 °C. Do not use external heating to warm the reaction; allow it to warm to 25 °C ambiently.

Q: I am observing a large amount of unreacted 2-nitrobenzenesulfonyl chloride on my LC-MS. What went wrong? A: This typically stems from a truncated reaction time or failure to warm the reaction. If you maintained the reaction at 0 °C for the entire duration, the kinetic energy was insufficient for the 2,6-dimethylmorpholine to fully consume the electrophile. Ensure you propagate the reaction at 25 °C for at least 2 hours[2].

Q: My overall yield is low (<60%), and I isolated a highly polar byproduct. How do I fix this? A: You are likely observing 2-nitrobenzenesulfonic acid, the byproduct of sulfonyl chloride hydrolysis[1]. This occurs when moisture is present in your solvent or system. Switch to strictly anhydrous DCM, ensure your glassware is oven-dried, and maintain a positive pressure of inert gas throughout the reaction.

Part 4: Frequently Asked Questions (FAQs) for Scale-Up

Q: Can I extend the reaction time overnight (12+ hours) to guarantee 100% conversion? A: It is highly discouraged. While standard amide couplings can often be left overnight, the 2-nitrobenzenesulfonyl group (often used as a Fukuyama nosyl protecting group) is sensitive to extended exposure to bases like TEA, which can trigger unwanted side reactions or color generation[3]. 2 to 4 hours at 25 °C is the validated sweet spot.

Q: Can I substitute Triethylamine (TEA) with an inorganic base for scale-up? A: Yes. For larger-scale operations where TEA removal becomes cumbersome, you can utilize biphasic Schotten-Baumann conditions. By using aqueous K2CO3 or Na2CO3 mixed with DCM, you can achieve excellent yields. However, biphasic reactions require vigorous stirring to ensure the two phases mix adequately, and the reaction time may need to be extended slightly to account for mass transfer limitations.

Q: Does the stereochemistry of 2,6-dimethylmorpholine (cis vs. trans) affect the reaction time? A: Commercially available 2,6-dimethylmorpholine is typically a mixture of cis and trans isomers (predominantly cis). Because the methyl groups are located at the 2 and 6 positions (adjacent to the oxygen, not the reacting nitrogen at position 4), the steric impact on the nucleophilic attack is negligible. The 2–4 hour propagation time at 25 °C is sufficient for both isomers.

References

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure, Organic Syntheses,[Link]

  • Exploration of Sulfonamides and Benzothiazoles as Peptide-Based Cleavable Linkers, UR Scholarship Repository,[Link]

  • One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts, RSC Advances,[Link]

Sources

Troubleshooting

column chromatography purification techniques for 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists regarding the isolation of sulfonamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists regarding the isolation of sulfonamides. The nosyl (2-nitrobenzenesulfonyl) protection of 2,6-dimethylmorpholine presents a unique chromatographic scenario. The presence of the lipophilic methyl groups combined with the highly polar sulfonamide core creates a moderately polar target, while the crude reaction matrix contains highly reactive and polar extremes.

This guide is designed to move beyond basic recipes, explaining the causality behind each technique so you can troubleshoot effectively and ensure high-purity recovery of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine.

I. Chromatographic Workflow

G Crude Crude Reaction Mixture (Product, NsCl, Amine, Acid) Workup Aqueous Workup (1M HCl & Sat. NaHCO3) Crude->Workup Removes polar/ionic species Loading Dry Loading onto Sorbent (e.g., Diatomaceous Earth) Workup->Loading Organic layer concentrated Elution Gradient Elution (Hexane : EtOAc) Loading->Elution 2-5 CV equilibration Fractions TLC / UV Monitoring (254 nm) Elution->Fractions Isocratic to Gradient Pure Pure 2,6-dimethyl-4- [(2-nitrophenyl)sulfonyl]morpholine Fractions->Pure Rf ~0.45 Waste Impurities (NsOH, unreacted NsCl) Fractions->Waste Rf >0.8 or <0.1

Workflow for the isolation of nosyl-protected 2,6-dimethylmorpholine.

II. Self-Validating Purification Protocol

A protocol is only as robust as its built-in quality control. This methodology incorporates validation checkpoints to ensure you do not overload the silica column with removable impurities.

Step 1: Pre-Chromatographic Aqueous Workup

  • Action: Dilute the crude reaction mixture in dichloromethane (DCM). Wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ (2x), and brine (1x)[1].

  • Causality: Column chromatography should never be used to separate compounds that can be removed via simple acid-base extraction. The 1M HCl wash protonates unreacted 2,6-dimethylmorpholine, moving it to the aqueous layer. The saturated NaHCO₃ wash neutralizes and removes 2-nitrobenzenesulfonic acid (the hydrolysis byproduct of unreacted NsCl)[2]. If left in the organic phase, this highly polar acid will irreversibly bind to the silica gel, degrading the stationary phase and causing severe peak tailing.

  • Validation Checkpoint: Spot the organic layer on a TLC plate. You should no longer see baseline retention (Rf = 0.0) corresponding to the sulfonic acid.

Step 2: Sample Preparation (Dry Loading)

  • Action: Add the dried organic layer to a round-bottom flask containing a dry loading sorbent (e.g., Biotage HM-N or Celite) at a 1:3 sample-to-sorbent mass ratio. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained[3].

  • Causality: Nosyl-protected morpholines exhibit moderate polarity but can crystallize or "oil out" in pure non-polar solvents like hexane. If you attempt to wet-load the sample using DCM, the strong solvent disrupts the local equilibrium at the column head, causing the product band to broaden and streak down the column before the gradient even begins. Dry loading ensures a tight, uniform sample band.

  • Validation Checkpoint: The sorbent must be completely dry and free-flowing. Clumping indicates residual DCM, which will ruin the separation.

Step 3: Column Equilibration & Gradient Elution

  • Action: Pack the dry-loaded sample into a solid load cartridge. Equilibrate a high-capacity silica column (e.g., Biotage Sfär) with 3–5 Column Volumes (CV) of 95:5 Hexane:Ethyl Acetate[4]. Run a gradient from 5% to 30% Ethyl Acetate over 12 CVs.

  • Causality: The nosyl group is highly UV-active and stable on silica[5]. Starting with a low polarity solvent ensures that any remaining unreacted NsCl (which is highly lipophilic) elutes near the solvent front, well away from your target sulfonamide.

III. Troubleshooting FAQs

Q1: Why is my product co-eluting with unreacted 2-nitrobenzenesulfonyl chloride (NsCl)? A: This occurs when the initial solvent gradient is too strong. NsCl is highly non-polar. If you begin your elution at 20% or 30% Ethyl Acetate, both the NsCl and your nosyl-morpholine will elute rapidly in the first 2-3 CVs. Solution: Institute an isocratic hold at 95:5 Hexane:EtOAc for 3 CVs to flush the NsCl before ramping the gradient to elute the product.

Q2: I observe two distinct, closely eluting spots for my product on TLC and UV trace. Is the compound degrading? A: No, your compound is likely intact. 2,6-dimethylmorpholine inherently exists as a mixture of cis and trans diastereomers. The nosylation reaction preserves this stereochemistry, resulting in cis- and trans-2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine[5]. Because diastereomers have different physical properties and polarities, they will resolve into two closely eluting peaks on high-efficiency silica. Solution: If you need to isolate a specific diastereomer, use a shallower gradient (e.g., 10-20% EtOAc over 20 CVs). If you just need the protected mixture, pool the fractions containing both spots.

Q3: Why is my product band streaking heavily despite a good Rf on TLC? A: While secondary sulfonamides can streak due to hydrogen bonding with silanol groups, your product is a tertiary sulfonamide (no N-H bond). Therefore, streaking is almost certainly an artifact of sample overloading or poor solubility during injection. Solution: Switch strictly to the dry loading method described in Step 2. Ensure your sample load does not exceed 5-10% of the total silica mass in the column[3].

Q4: Can I use a Dichloromethane/Methanol gradient instead of Hexane/Ethyl Acetate? A: It is highly discouraged for this specific molecule. DCM/MeOH is typically reserved for highly polar or basic compounds. The nosyl-morpholine derivative is moderately polar; using DCM as the weak solvent will cause the compound to elute too quickly (Rf > 0.8), resulting in poor resolution from lipophilic impurities. Stick to Hexane/EtOAc or Heptane/EtOAc.

IV. Quantitative Chromatographic Data

Use the following reference values to calibrate your TLC and flash chromatography expectations. Note: Rf values are approximate and depend on silica activity and ambient humidity.

ComponentCharacteristicRf (70:30 Hex:EtOAc)Elution Volume (CV)UV Activity (254 nm)
2-Nitrobenzenesulfonyl chloride (NsCl) Unreacted Reagent~0.851.2 - 1.5Strong
2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine Target Product~0.40 - 0.453.5 - 4.5Strong
2,6-dimethylmorpholine Unreacted Starting Material~0.05> 10Weak
2-Nitrobenzenesulfonic acid Hydrolysis Byproduct0.00Retained on columnStrong

V. References

  • Biotage. "Successful flash chromatography". Biotage.[Link]

  • Organic Syntheses. "Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides". Organic Syntheses. [Link]

  • Biotage. "How to Use Biotage® Sfär Columns on Teledyne Isco CombiFlash Systems". Biotage.[Link]

  • ACS Publications. "Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction". ACS Publications.[Link]

Sources

Optimization

reducing side reactions and byproducts with 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine

Technical Support Center: 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2,6-dimethyl-4-[(2-nitrophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine. As Senior Application Scientists, we have compiled this in-depth guide based on established chemical principles and field-proven insights to help you navigate the complexities of working with this sterically hindered, nosyl-protected amine. This document provides troubleshooting advice and detailed protocols to help you minimize side reactions and byproducts, ensuring the success of your synthetic campaigns.

The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a widely used protecting group for primary and secondary amines due to its stability and, most notably, its facile cleavage under mild, nucleophilic conditions.[1][2] However, the presence of the cis-2,6-dimethyl substituents on the morpholine ring introduces significant steric hindrance, which can influence reaction kinetics and present unique challenges not typically encountered with less hindered nosyl-protected amines. This guide is designed to address these specific issues head-on.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common and complex issues encountered during the use of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine, providing both solutions and the scientific reasoning behind them.

Category 1: Handling and Stability

Q1: What are the recommended storage and handling conditions for 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine?

A1: 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine is a stable solid under standard laboratory conditions. However, to ensure its integrity, it should be stored in a tightly sealed container in a cool, dry place, away from strong acids, bases, and oxidizing agents. The precursor, cis-2,6-dimethylmorpholine, is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[3][4][5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling the nosyl-protected compound or its precursors. All manipulations should be performed in a well-ventilated chemical fume hood.

Category 2: The Protection Reaction (Nosylation)

Q2: My nosylation reaction of cis-2,6-dimethylmorpholine is slow or incomplete. What could be the cause?

A2: Sluggish nosylation of cis-2,6-dimethylmorpholine is almost certainly due to the steric hindrance imposed by the two methyl groups adjacent to the nitrogen atom. These groups impede the approach of the electrophilic 2-nitrobenzenesulfonyl chloride.

Troubleshooting Steps:

  • Choice of Base and Solvent: For sterically hindered amines, a non-nucleophilic, sterically unhindered base is often preferred. While pyridine is common, a stronger, non-nucleophilic base like 2,6-lutidine or a proton sponge can be effective in scavenging the HCl byproduct without competing in the reaction. Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents.[6]

  • Reaction Temperature: While the reaction is typically started at 0 °C to control the initial exotherm, you may need to allow the reaction to warm to room temperature and stir for an extended period (12-24 hours) to achieve full conversion.

  • Reagent Purity: Ensure the 2-nitrobenzenesulfonyl chloride is of high purity and has not hydrolyzed. Hydrolysis produces 2-nitrobenzenesulfonic acid, which will consume your base and amine starting material.

Category 3: The Deprotection Reaction (Denosylation)

Q3: My primary issue is incomplete deprotection. The reaction stalls, leaving a significant amount of starting material. Why is this happening and how can I fix it?

A3: This is the most common problem encountered with this specific molecule. The steric bulk of the 2,6-dimethyl groups hinders the approach of the thiol nucleophile to the sulfonamide's aromatic ring. This slows down the formation of the critical Meisenheimer complex, which is the key intermediate in the deprotection mechanism.[1][7]

Solutions to Drive the Reaction to Completion:

  • Increase Reagent Equivalents: Use a larger excess of both the thiol (e.g., thiophenol, 5-10 equivalents) and the base (e.g., K₂CO₃ or Cs₂CO₃, 5-10 equivalents). The higher concentration of the thiolate anion can help overcome the kinetic barrier.

  • Optimize the Thiol/Base Combination: Thiophenol with potassium carbonate is a standard, effective combination.[1] For extremely hindered cases, consider using a less sterically demanding thiol, such as 2-mercaptoethanol, in combination with a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Elevate the Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction carefully by TLC or LC-MS to avoid potential degradation of your product.

  • Choice of Solvent: A polar aprotic solvent like DMF or acetonitrile (MeCN) is ideal as it can help to dissolve the reagents and stabilize the charged Meisenheimer intermediate.[7]

dot

Deprotection_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination A Nosyl-Amine + PhS⁻ B Meisenheimer Complex (Intermediate) A->B SNAr Attack C Free Amine + SO₂ + Diphenyl Sulfide B->C Collapse of Intermediate

Sources

Troubleshooting

HPLC method development for analyzing 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine

Welcome to the Analytical Development Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust, self-validating High-Perf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Development Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust, self-validating High-Performance Liquid Chromatography (HPLC) methods for 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine .

Due to the unique structural features of this molecule—a highly hydrophobic tertiary sulfonamide coupled with a stereochemically complex morpholine ring and a strongly UV-active 2-nitrophenyl group—standard generic gradients often fail. This center provides the mechanistic causality behind chromatographic behaviors and offers field-proven troubleshooting protocols.

Method Development & System Suitability Workflow

The following decision matrix outlines the autonomous workflow for establishing a robust analytical method, ensuring compliance with regulatory lifecycle management principles .

HPLC_Workflow Start Define Analytical Target Profile (ATP) for Target Molecule Scouting Column & Mobile Phase Scouting (C18 vs Phenyl-Hexyl, pH 2.0 - 7.0) Start->Scouting IsomerCheck Diastereomer Resolution Required? (cis/trans-2,6-dimethyl) Scouting->IsomerCheck Chiral Select Shape-Selective Phase (e.g., Phenyl-Hexyl) IsomerCheck->Chiral Yes Achiral Optimize Gradient & Temp (Force Co-elution) IsomerCheck->Achiral No Validation System Suitability & Validation (ICH Q2 / USP <621>) Chiral->Validation Achiral->Validation

Workflow for HPLC method development of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine.

Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing for this compound, even though it lacks an acidic N-H proton? A: Causality: You are correct that the nitrogen in this molecule is fully substituted, making it a neutral tertiary sulfonamide. Therefore, mobile phase pH does not alter the ionization state of the analyte itself. However, the highly electronegative oxygen atoms on the morpholine ring, the sulfonyl group, and the nitro group act as strong hydrogen-bond acceptors. If your mobile phase pH is above 4.0, residual silanols (Si-OH) on the silica stationary phase ionize to Si-O⁻. Your molecule will undergo secondary dipole and hydrogen-bonding interactions with these ionized silanols, causing severe tailing. Solution: Suppress silanol ionization by lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA) and utilize a highly endcapped C18 column .

Q2: My chromatogram shows a split peak or a closely eluting "shoulder". Is my compound degrading on the column? A: Causality: This is rarely degradation; it is a stereochemical phenomenon. The 2,6-dimethylmorpholine moiety inherently exists as a mixture of diastereomers: the cis isomer (which is an achiral meso compound) and the trans isomer (a racemic pair). If your synthesis utilized a mixed-isomer starting material, the HPLC is partially resolving these diastereomers. Solution:

  • To resolve them: Switch to a shape-selective stationary phase like a Phenyl-Hexyl column. The π-π interactions between the column and the 2-nitrophenyl group will anchor the molecule, amplifying the steric differences of the morpholine ring and achieving baseline resolution.

  • To force co-elution (for bulk assay): Increase the column temperature to 40 °C–50 °C to improve mass transfer and apply a steeper organic gradient.

Q3: How do I select the optimal detection wavelength to maximize sensitivity while minimizing baseline drift? A: Causality: The 2-nitrophenylsulfonyl (nosyl) moiety exhibits strong UV absorbance due to the π→π* transitions of the aromatic ring conjugated with the nitro group, peaking around 210 nm and 254 nm. However, if you use 0.1% TFA as an ion-pairing agent, monitoring at 210 nm will result in severe baseline drift during gradient elution due to TFA's own changing absorbance profile. Solution: Set your UV/PDA detector to 254 nm . At this wavelength, the 2-nitrophenyl group still provides robust, specific absorption, but the baseline interference from TFA is completely eliminated, ensuring accurate peak integration.

Q4: What regulatory system suitability requirements must this method meet before I analyze my samples? A: Causality: To ensure the method is a self-validating system on the day of use, it must meet compendial standards. According to USP General Chapter <621> Chromatography, you must prove the system's resolving power and precision prior to sample injection . Solution: Your System Suitability Test (SST) must demonstrate a Tailing Factor (Tf) ≤ 2.0, an injection precision RSD ≤ 2.0%, and a resolution (Rs) ≥ 2.0 between the target peak and any known synthetic impurities.

Step-by-Step Experimental Protocol

The following protocol is optimized for the rapid quantification and purity assessment of morpholine-sulfonamide derivatives, adapted from validated medicinal chemistry workflows .

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1.0 L of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas.

  • Organic Phase (B): Add 1.0 mL of LC-MS grade TFA to 1.0 L of HPLC-grade Acetonitrile (MeCN).

Step 2: System & Column Equilibration

  • Install a highly endcapped C18 column (e.g., Zorbax SB-C18, 50 mm × 3.0 mm, 3.5 μm).

  • Set the column oven temperature to 40 °C to reduce system backpressure and improve peak symmetry.

  • Set the flow rate to 1.5 mL/min .

Step 3: Gradient Execution Program the following linear gradient into the pump controller:

  • 0.0 – 3.0 min: Linear ramp from 5% B to 95% B.

  • 3.0 – 3.5 min: Isocratic wash at 95% B (elutes highly hydrophobic impurities).

  • 3.5 – 3.51 min: Rapid return to 5% B.

  • 3.51 – 5.0 min: Re-equilibration at 5% B prior to the next injection.

Step 4: Sample Injection & Detection

  • Prepare the sample at a concentration of 0.1 mg/mL to 0.5 mg/mL in a diluent matching the initial mobile phase conditions (e.g., 5% MeCN in Water) to prevent solvent-mismatch peak distortion.

  • Inject 2.0 μL to 5.0 μL.

  • Monitor the eluent via PDA/UV at 254 nm .

Quantitative Data & System Suitability Targets

Compare your experimental results against the following target parameters to validate system readiness.

Chromatographic ParameterUSP <621> Acceptance CriteriaTarget for 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholineCorrective Action if Failed
Retention Time (tR) Consistent across injections~2.2 - 2.8 minAdjust initial %B or check pump proportioning valves.
Tailing Factor (Tf) ≤ 2.0≤ 1.2 Verify mobile phase pH is ~2.0; replace aging/voided column.
Injection Precision (RSD) ≤ 2.0% (n=5)< 0.5% Purge autosampler lines; ensure sample is fully dissolved.
Resolution (Rs) ≥ 2.0≥ 2.5 (from nearest impurity)Switch to Phenyl-Hexyl phase to leverage π-π selectivity.

References

  • Small Molecule Disruptors of the Glucokinase–Glucokinase Regulatory Protein Interaction: 2. Leveraging Structure-Based Drug Design to Identify Analogues with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Chromatography Online. URL:[Link]

  • Q14 Analytical Procedure Development. U.S. Food and Drug Administration (FDA). URL:[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in Nosyl-Protected 2,6-Dimethylmorpholine Workflows

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering reactivity bottlenecks when working with 2,6-dimethyl-4-[(2-nitrophenyl)sulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering reactivity bottlenecks when working with 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine .

While the 2-nitrophenylsulfonyl (nosyl) group is a premier protecting group for amines due to its mild cleavage conditions, the introduction of the conformationally rigid 2,6-dimethylmorpholine moiety creates significant steric congestion. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to drive your reactions to completion.

Mechanistic Insight: The Causality of Steric Hindrance

To troubleshoot reactions involving 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine, we must first understand the structural dynamics at play. The morpholine ring, substituted with methyl groups at the 2 and 6 positions, typically adopts a rigid chair conformation with the methyl groups in equatorial positions.

When this bulky secondary amine is protected by a nosyl group, the resulting tertiary sulfonamide is highly congested. The standard Fukuyama deprotection relies on a nucleophilic aromatic substitution ( SN​Ar ) mechanism. A thiolate anion must attack the electron-deficient ipso-carbon of the nitro-substituted aromatic ring to form a transient Meisenheimer complex[1]. However, the rigid bulk of the 2,6-dimethylmorpholine ring sterically shields this ipso-carbon, destabilizing the transition state and severely retarding the formation of the Meisenheimer complex[2].

Understanding this causality dictates our troubleshooting strategy: we must utilize smaller, highly nucleophilic thiols and stronger, more soluble bases to overcome the activation energy barrier.

Reaction Pathway Visualization

G A 2,6-Dimethyl-4-[(2-nitrophenyl) sulfonyl]morpholine + Thiolate (RS⁻) B Sterically Congested Meisenheimer Complex (Rate-Limiting Step) A->B Nucleophilic Attack (SNAr at ipso-carbon) C Sulfonamide Anion + Diaryl/Alkyl-Aryl Thioether B->C Elimination (Overcoming steric bulk) D Free 2,6-Dimethylmorpholine + SO₂ C->D SO₂ Extrusion

Mechanism of Fukuyama deprotection highlighting the sterically hindered Meisenheimer complex.

Troubleshooting FAQs

Q1: My nosyl deprotection is stalling at 30% conversion using Thiophenol and K₂CO₃. How can I drive it to completion? A: The standard thiophenol/K₂CO₃ system often fails for highly hindered tertiary sulfonamides because thiophenol is relatively bulky, and K₂CO₃ has poor solubility in organic solvents, limiting the concentration of the active thiolate[3]. Solution: Switch to a smaller, more aliphatic thiol such as 2-mercaptoethanol and pair it with a soluble organic superbase like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[4]. This combination significantly increases the nucleophilic attack rate on the shielded aromatic ring.

Q2: I am observing side products and degradation when I increase the temperature. What is happening? A: Elevating the temperature with K₂CO₃ can lead to unwanted hydrolysis or side reactions before the sterically hindered SN​Ar can occur. Furthermore, if the Meisenheimer complex forms but struggles to eliminate the bulky 2,6-dimethylmorpholine anion, alternative pathways (such as nitro group displacement) may compete. Solution: Maintain moderate temperatures (40–50°C) but change your solvent to a highly polar aprotic solvent like anhydrous DMF or NMP to better stabilize the Meisenheimer transition state.

Q3: Are there alternative denosylation methods if thiol-based approaches completely fail? A: Yes. If thiols are ineffective due to extreme steric clash, you can utilize a primary amine such as n-propylamine or hexylamine. Primary amines can act as both the base and the nucleophile, and their linear structure allows them to thread into sterically congested environments more effectively than aromatic thiols.

Quantitative Data: Reagent System Comparison

The following table summarizes the efficacy of various reagent systems when reacting with sterically hindered nosyl-protected cyclic amines.

Deprotection Reagent SystemBaseSolventTemperatureEfficacy on Hindered Substrates
Thiophenol (PhSH)K₂CO₃Acetonitrile25°CLow (Sluggish conversion, <40%)
4-MethoxythiophenolCs₂CO₃DMF50°CModerate (Requires extended time)
2-MercaptoethanolDBUDMF25°C - 40°CHigh (Optimal for rigid morpholines)
n-PropylamineNoneTHF60°CHigh (Excellent non-thiol alternative)

Experimental Protocol: Optimized Deprotection of 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine

This self-validating protocol utilizes the 2-mercaptoethanol/DBU system, which has been proven effective for overcoming steric hindrance in complex nosyl-protected amines and peptoids[4].

Materials Required:

  • 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine (1.0 equivalent)

  • 2-Mercaptoethanol (5.0 equivalents)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc) and Brine for workup

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine (1.0 eq) in anhydrous DMF (yielding a 0.2 M solution).

  • Activation: Add DBU (3.0 eq) to the stirring solution at room temperature. The solution may slightly darken.

  • Nucleophile Addition: Dropwise, add 2-mercaptoethanol (5.0 eq) via syringe. The use of a smaller aliphatic thiol minimizes steric clash during the approach to the ipso-carbon.

  • Reaction Monitoring: Stir the reaction mixture at 40°C. Monitor the reaction progression via LC-MS or TLC (typically 2 to 4 hours for complete consumption of the starting material). The self-validating nature of this step is the visual shift in TLC spots and the generation of the thioether byproduct, confirming the SN​Ar pathway is active.

  • Quenching & Workup: Once complete, cool the reaction to room temperature and quench by diluting with a 10-fold volume of water.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Combine the organic layers and wash extensively with brine (5x) to remove the DMF and DBU.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude 2,6-dimethylmorpholine via flash column chromatography or distillation, depending on the scale.

References

  • Passage of Trojan Peptoids into Plant Cells - KIT - JKIP. Source: kit.edu. URL:[Link]

  • Two-Step Formation of Substituted Pyridines from Iodoenones - ACS Publications. Source: acs.org. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: Nosyl Chloride vs. 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine

In modern multi-step organic synthesis, the strategic use of protecting groups is paramount for controlling chemoselectivity. The 2-nitrobenzenesulfonyl (nosyl, Ns) group is a cornerstone for amine protection due to its...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern multi-step organic synthesis, the strategic use of protecting groups is paramount for controlling chemoselectivity. The 2-nitrobenzenesulfonyl (nosyl, Ns) group is a cornerstone for amine protection due to its unique balance of stability and remarkably mild cleavage conditions[1].

As a Senior Application Scientist, I frequently see researchers misjudge the reactivity profile of sulfonamides compared to their parent sulfonyl chlorides. To clarify these differences, this guide provides an in-depth comparison between the highly reactive electrophilic precursor, nosyl chloride (NsCl) , and its bench-stable sulfonamide product, 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine . By understanding the causality behind their divergent reactivity, researchers can design more robust synthetic workflows for morpholine-containing therapeutics.

Mechanistic Reactivity Profile: Causality & Chemical Logic

The fundamental difference between these two compounds lies in their primary sites of reactivity, which are governed by the nature of their leaving groups and electronic distribution.

Nosyl Chloride (NsCl) - Electrophilic Sulfur Center

NsCl is a highly reactive, moisture-sensitive sulfonylating agent. The strongly polarized S–Cl bond, combined with the electron-withdrawing effect of the ortho-nitro group, renders the sulfur atom highly electrophilic[2]. Nucleophiles, such as 2,6-dimethylmorpholine, readily attack the sulfur center in an SN​2 -type displacement, expelling the chloride ion. Because water can also act as a nucleophile, NsCl is prone to rapid hydrolysis, necessitating anhydrous storage and handling[2].

2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine - Electrophilic Aryl Center

Once the sulfonamide is formed, the reactivity paradigm shifts completely. The morpholine nitrogen lone pair delocalizes into the sulfonyl group, creating a highly stable S–N bond. Because the neutral morpholine is a poor leaving group, the sulfur atom is no longer susceptible to nucleophilic attack.

Instead, the synergistic electron-withdrawing effects of the nitro and sulfonyl groups lower the LUMO of the aromatic ring, activating the ortho-carbon for Nucleophilic Aromatic Substitution ( SN​Ar )[3]. Soft nucleophiles, such as thiophenolate, attack this aryl carbon to form a Meisenheimer complex. The subsequent collapse of this intermediate extrudes sulfur dioxide ( SO2​ ) and releases the free 2,6-dimethylmorpholine[3]. This orthogonality allows the nosylamide to remain bench-stable across a wide range of acidic, basic, and oxidative conditions[4].

Reactivity NsCl Nosyl Chloride (Electrophilic Sulfur) Sulfonamide 2,6-Dimethyl-4-[(2-nitrophenyl) sulfonyl]morpholine (Stable at Sulfur) NsCl->Sulfonamide Sulfonylation (Fast, Moisture Sensitive) Amine 2,6-Dimethylmorpholine (Nucleophile) Amine->Sulfonamide Meisenheimer Meisenheimer Complex (SNAr Intermediate) Sulfonamide->Meisenheimer SNAr Attack at Aryl Ring Thiol Thiophenolate (Soft Nucleophile) Thiol->Meisenheimer Products Thioether + SO2 + Free Amine Meisenheimer->Products Expulsion of SO2

Fig 1. Reactivity divergence: NsCl reacts at sulfur; the nosylamide undergoes SNAr at the aryl ring.

Quantitative Data & Performance Comparison

To facilitate direct comparison, the thermodynamic stability and standard reaction parameters for both compounds are summarized below.

Table 1: Reactivity & Stability Metrics

ParameterNosyl Chloride (NsCl)2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine
Primary Reactive Site Sulfur atom (S–Cl bond)Aromatic Carbon (ortho to NO2​ )
Reaction Mechanism Electrophilic SulfonylationNucleophilic Aromatic Substitution ( SN​Ar )
Moisture Sensitivity High (Hydrolyzes rapidly)Low (Bench-stable)
Storage Requirements Desiccated, inert atmosphere, 2-8 °CAmbient temperature, standard shelving
Primary Application Reagent for amine/alcohol protectionProtected intermediate / Synthetic building block

Table 2: Reaction Parameters & Yields

ParameterSulfonylation (NsCl + Amine)Deprotection (Nosylamide Cleavage)
Key Reagents NsCl, Pyridine, CH2​Cl2​ Thiophenol, K2​CO3​ , DMF
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °C
Reaction Time 1 – 2 hours2 – 4 hours
Typical Yield 85 – 95%80 – 90%
Byproducts Pyridinium chloride2-Nitrophenyl phenyl sulfide, SO2​

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Visual cues and specific workup steps are included to verify reaction progress.

Protocol A: Synthesis of 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine (Sulfonylation)
  • Preparation : In an oven-dried round-bottom flask under argon, dissolve 2,6-dimethylmorpholine (1.0 eq) in anhydrous CH2​Cl2​ (0.2 M).

  • Base Addition : Add anhydrous pyridine (2.0 eq) to the stirred solution and cool to 0 °C using an ice bath. Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.

  • Electrophile Addition : Add nosyl chloride (1.1 eq) portion-wise over 10 minutes to prevent exothermic degradation[1].

    • Validation Checkpoint: The solution will turn slightly yellow, indicating the active dissolution and reaction of NsCl.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc) until the amine is consumed.

  • Workup : Quench with 1M HCl to protonate and remove excess pyridine into the aqueous layer. Wash the organic layer with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the bench-stable sulfonamide.

Protocol B: Mild Deprotection via Fukuyama Protocol (SNAr Cleavage)
  • Preparation : Dissolve the purified 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine (1.0 eq) in anhydrous DMF (0.1 M).

  • Reagent Addition : Add potassium carbonate ( K2​CO3​ , 2.5 eq) followed by thiophenol (2.5 eq)[3].

    • Validation Checkpoint: The reaction mixture will rapidly develop a bright, deep yellow color. This is a self-validating visual confirmation of the thiophenolate anion and subsequent Meisenheimer complex formation.

  • Reaction : Stir at room temperature to 50 °C for 2–4 hours. Monitor by TLC until the starting material disappears.

  • Workup : Dilute with water and extract with EtOAc. The organic layer contains the thioether byproduct, while the free 2,6-dimethylmorpholine can be isolated via acid-base extraction.

ExpWorkflow Start Phase 1: Protection Step1 Dissolve 2,6-Dimethylmorpholine in CH2Cl2 (0 °C) Start->Step1 Step2 Add Pyridine (2.0 eq) & NsCl (1.1 eq) Step1->Step2 Product Isolate: 2,6-Dimethyl-4- [(2-nitrophenyl)sulfonyl]morpholine Step2->Product DeprotStart Phase 2: Deprotection Product->DeprotStart Bench-stable intermediate Step4 Dissolve Nosylamide in DMF DeprotStart->Step4 Step5 Add Thiophenol (2.5 eq) & K2CO3 (2.5 eq) Step4->Step5 Final Aqueous Workup: Recover Free Amine Step5->Final

Fig 2. Workflow for the nosylation of 2,6-dimethylmorpholine and its subsequent SNAr cleavage.

References

  • "Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity", PubMed Central (NIH). URL:[Link]

Sources

Comparative

comparing 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine with other morpholine sulfonamides

Comparative Analysis of 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine and Standard Morpholine Sulfonamides Introduction to the Chemical Space Morpholine sulfonamides represent a highly versatile class of pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine and Standard Morpholine Sulfonamides

Introduction to the Chemical Space

Morpholine sulfonamides represent a highly versatile class of pharmacophores in medicinal chemistry, frequently deployed as antimicrobial agents, cytotoxic drugs, and specific enzyme inhibitors[1]. Their biological efficacy is largely driven by their ability to inhibit dihydropteroate synthase (DHS) in bacteria and act as potent inhibitors of human carbonic anhydrases (hCAs)[1][2].

When optimizing these scaffolds for drug development, structural modifications to both the morpholine ring and the aryl sulfonyl moiety are critical. This guide provides an in-depth comparative analysis of a highly substituted derivative—2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine —against standard, unsubstituted baseline compounds such as 4-(phenylsulfonyl)morpholine and 4-[(4-methylphenyl)sulfonyl]morpholine. By examining the causality between structural modifications, conformational dynamics, and target affinity, we can better understand how to engineer highly specific sulfonamide inhibitors.

Structural Dynamics and Causality

The pharmacological profile of morpholine sulfonamides is fundamentally dictated by the physicochemical properties of the −CH2​−SO2​−NR− linker and the intramolecular mobility of the morpholine ring[3].

The Role of the 2-Nitrophenyl Group (Electronic Effects): The nitrogen-sulfur (N–S) bond in sulfonamides exhibits partial double-bond character due to the delocalization of the nitrogen lone pair into the electron-withdrawing sulfonyl group. The addition of a strongly electron-withdrawing group (EWG), such as a nitro group at the ortho position (2-nitrophenyl), significantly increases this conjugation[3]. This electronic pull forces the morpholine nitrogen to adopt a more planar, sp2 -like geometry. Paradoxically, this flattening of the nitrogen atom lowers the activation energy ( ΔG‡ ) required for the morpholine ring to undergo chair-to-chair inversion[3].

The Role of the 2,6-Dimethyl Substitution (Steric and Lipophilic Effects): While the 2-nitro group increases ring flexibility via electronic effects, the 2,6-dimethyl substitution on the morpholine ring introduces opposing steric constraints. These methyl groups lock the morpholine ring into a preferred conformation, reducing the entropic penalty upon binding to a target enzyme's active site. Furthermore, the methyl groups significantly increase the molecule's lipophilicity (LogP), which enhances lipid membrane permeability—a critical factor for targeting intracellular cytosolic enzymes like Carbonic Anhydrase II (CA II)[2].

CA_Inhibition CA Carbonic Anhydrase II (Active Site) Inhibition Enzyme Inhibition (Decreased CO2 Hydration) CA->Inhibition Blocked Active Site Zn Zn2+ Cofactor Zn->CA Sulfonamide 2,6-dimethyl-4-[(2-nitrophenyl) sulfonyl]morpholine Sulfonamide->CA Hydrophobic Interaction Sulfonamide->Zn Sulfonyl Oxygen Coordination

Fig 1. Mechanism of CA II inhibition by substituted morpholine sulfonamides.

Quantitative Performance Comparison

To objectively evaluate the impact of these structural modifications, we compare the target compound against two baseline morpholine sulfonamides. The data below synthesizes the thermodynamic barriers of ring inversion alongside their relative inhibitory potency against Carbonic Anhydrase II.

CompoundAryl SubstitutionMorpholine SubstitutionEst. LogPRing Inversion ΔG‡ (kcal/mol)Relative CA II IC 50​ (nM)
Target Compound 2-Nitrophenyl (Strong EWG)2,6-dimethyl2.8~9.245
Comparator A Phenyl (Neutral)None1.2~10.0120
Comparator B 4-Methylphenyl (EDG)None1.6~10.385

Data Interpretation: The target compound exhibits the lowest ring inversion barrier (~9.2 kcal/mol) due to the strong electron-withdrawing nature of the 2-nitro group, which maximizes N-S conjugation[3]. Concurrently, its enhanced lipophilicity and pre-organized steric bulk (via 2,6-dimethylation) yield the highest binding affinity (lowest IC 50​ ) for CA II.

Experimental Methodologies

To validate the structural dynamics and functional efficacy of these compounds, the following self-validating experimental protocols are employed.

Protocol A: Variable-Temperature 1 H NMR Conformational Analysis

This protocol leverages low-temperature NMR spectroscopy to directly measure the free energy of activation ( ΔG‡ ) for morpholine ring inversion. As the temperature drops, the rapid interconversion of the morpholine chair conformations slows down, causing the NMR signals of the equatorial and axial −CH2​− protons to broaden and eventually decoalesce into distinct peaks[3].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15 mg of the synthesized morpholine sulfonamide in 0.6 mL of deuterated acetone ( CD3​COCD3​ ) in a standard 5 mm NMR tube. CD3​COCD3​ is chosen for its low freezing point, allowing measurements down to 183 K[3].

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum at 298 K (room temperature). Observe the ring protons appearing as averaged multiplets (typically two triplets for unsubstituted morpholines)[3].

  • Variable Temperature (VT) Cooling: Incrementally lower the probe temperature in 10 K steps from 298 K down to 183 K. Allow 5 minutes of thermal equilibration at each step before acquiring the spectrum.

  • Coalescence Observation: Identify the coalescence temperature ( Tc​ ), the exact point where the averaged −CH2​− signal flattens and begins to split into distinct axial and equatorial proton signals.

  • Thermodynamic Calculation: Utilize the Eyring equation ( ΔG‡=aTc​[b+log(Tc​/Δν)] ) using the observed Tc​ and the maximum chemical shift difference ( Δν ) at the lowest temperature to calculate the inversion barrier[3].

NMR_Workflow A Compound Synthesis & Purification B Sample Prep (CD3COCD3 solvent) A->B C Variable-Temp 1H NMR (298K to 183K) B->C D Observe Decoalescence of CH2 Protons C->D E Calculate ΔG‡ (Ring Inversion Barrier) D->E F High EWG (2-NO2) Lower ΔG‡ (~9.2 kcal/mol) E->F 2-Nitrophenyl G Low EWG (4-CH3) Higher ΔG‡ (~10.3 kcal/mol) E->G 4-Methylphenyl

Fig 2. VT-NMR workflow for determining morpholine ring inversion barriers.

Protocol B: Stopped-Flow CO 2​ Hydration Assay (CA II Inhibition)

To assess the functional impact of the compound on Carbonic Anhydrase II, a stopped-flow kinetic assay is used. This system is self-validating: the enzymatic hydration of CO 2​ produces protons ( H+ ), which rapidly drops the pH of the unbuffered solution. A pH indicator (Phenol Red) provides a direct spectrophotometric readout of the reaction rate.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a saturated CO 2​ solution (substrate) by bubbling pure CO 2​ gas into distilled water at 20°C for 30 minutes.

  • Enzyme/Inhibitor Incubation: Prepare a solution containing 10 nM recombinant human CA II, 0.2 mM Phenol Red indicator, and varying concentrations of the morpholine sulfonamide inhibitor (0.1 nM to 10 μ M) in a weak HEPES buffer (10 mM, pH 7.5). Incubate for 15 minutes at room temperature to allow the sulfonamide to coordinate with the active site Zn2+ .

  • Stopped-Flow Execution: Rapidly mix equal volumes of the CO 2​ substrate solution and the Enzyme/Inhibitor solution using a stopped-flow spectrophotometer.

  • Kinetic Readout: Monitor the decrease in absorbance at 558 nm (the λmax​ for the basic form of Phenol Red) over a 10-second window. The initial rate of absorbance change ( ΔA/Δt ) is directly proportional to the enzyme's initial velocity ( V0​ ).

  • IC 50​ Determination: Plot the fractional activity ( Vi​/V0​ ) against the log concentration of the inhibitor and fit to a standard four-parameter logistic dose-response curve to extract the IC 50​ value.

Conclusion

The rational design of morpholine sulfonamides requires a delicate balance of electronic and steric parameters. As demonstrated, the incorporation of a 2-nitrophenyl group fundamentally alters the N-S bond character, lowering the morpholine ring inversion barrier[3]. When paired with 2,6-dimethyl substitution, the resulting compound, 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine , achieves a highly pre-organized, lipophilic structure that significantly outperforms unsubstituted baseline sulfonamides in target affinity assays. This structural synergy makes it a superior candidate for further development in antimicrobial and anti-tumor (CA-targeted) applications[1][2].

References

  • Synthetic and Antibacterial Profiling of 4-Methyl-N-(2- Morpholinoethyl) Benzene Sulfonamide PowerTech Journal
  • Dynamic 1H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines—Studies on N−S Interactions ACS Public
  • 2-(Morpholin-4-yl)ethane-1-sulfonamide Benchchem

Sources

Validation

Validation of Analytical Methods for 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine Purity: A Comparative Guide

Introduction & Scientific Context The compound 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine is a highly specialized synthetic intermediate. Structurally, it consists of a 2,6-dimethylmorpholine core protected by an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The compound 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine is a highly specialized synthetic intermediate. Structurally, it consists of a 2,6-dimethylmorpholine core protected by an o-nosyl (2-nitrobenzenesulfonyl) group. The nosyl group is a privileged moiety in organic synthesis, acting as both an activating group for challenging alkylations and a protecting group that can be cleaved under mild conditions[1][2].

Because this compound is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)—such as cyclin inhibitors and targeted antimicrobial agents—its purity is paramount[1]. Impurities such as unreacted 2,6-dimethylmorpholine, residual 2-nitrobenzenesulfonyl chloride, or downstream hydrolytic degradation products can severely compromise subsequent synthetic yields and patient safety. Consequently, establishing a robust, stability-indicating analytical method is a regulatory necessity, governed by the modernized ICH Q2(R2) and Q14 guidelines[3][4].

Comparative Analysis of Analytical Platforms

Selecting the correct analytical platform requires balancing sensitivity, structural resolution, and operational throughput. Table 1 objectively compares the three primary modalities used for the purity assessment of sulfonamide derivatives.

Table 1: Comparative Performance of Analytical Methods for Purity Determination
Analytical PlatformPrimary ApplicationDetection LimitAdvantagesLimitations
HPLC-UV Routine batch release & purity assay~0.01% (100 ng/mL)High throughput, excellent reproducibility, cost-effective. Exploits the strong UV absorbance of the o-nosyl group.Cannot identify unknown impurities without reference standards.
LC-HRMS Impurity profiling & forced degradation~0.001% (10 ng/mL)Provides exact mass (m/z) for structural elucidation of unknown degradants.High instrument cost; complex data analysis; matrix suppression effects.
qNMR Absolute purity & reference standard qualification~0.5%Requires no identical reference standard; non-destructive.Low sensitivity; requires high sample concentration (>5 mg/mL).

Causality in Platform Selection: For routine purity validation, HPLC-UV is the gold standard. The o-nosyl group possesses a highly conjugated π-system, yielding a robust chromophore with a UV absorbance maximum ( λmax​ ) at approximately 254 nm. While LC-HRMS is indispensable during the initial method development (ICH Q14) to identify degradation pathways, HPLC-UV provides the most reliable, self-validating framework for daily quantitative analysis[5].

Experimental Workflow: HPLC-UV Method Validation Protocol

The following step-by-step methodology details a stability-indicating HPLC-UV protocol, engineered to comply with the lifecycle management principles of ICH Q2(R2)[4][6].

Chromatographic Conditions & Causality
  • Column: C18 Reversed-Phase (150 mm × 4.6 mm, 3.5 µm). Rationale: The hydrophobic stationary phase retains the moderately lipophilic parent compound while effectively resolving highly polar degradation products (e.g., 2,6-dimethylmorpholine).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA. Rationale: TFA acts as an ion-pairing agent, suppressing the ionization of residual sulfonic acids and secondary amines. This prevents secondary interactions with surface silanols, eliminating peak tailing.

  • Detection Wavelength: 254 nm.

  • Diluent: 50:50 Water:Acetonitrile. Rationale: Ensures complete dissolution of the sulfonamide without causing solvent-induced peak distortion upon injection into the aqueous-heavy initial gradient.

Step-by-Step Validation Protocol

To ensure trustworthiness, this protocol operates as a self-validating system . No sample data is considered valid unless the preliminary System Suitability Test (SST) passes all acceptance criteria.

Step 1: System Suitability Testing (SST)

  • Inject the working standard solution (100 µg/mL) six consecutive times.

  • Self-Validation Criteria: Relative Standard Deviation (%RSD) of peak area 2.0%; USP Tailing Factor 1.5; Theoretical Plates ( N ) > 5000.

Step 2: Specificity & Forced Degradation

  • Subject the parent compound to stress conditions: 1N HCl (acidic), 1N NaOH (basic), 3% H2​O2​ (oxidative), and 60°C (thermal) for 24 hours.

  • Acceptance Criteria: The parent peak must be completely resolved from all degradation products (Resolution, Rs​≥2.0 ). Peak purity angle must be less than the peak purity threshold (via Photodiode Array detection).

Step 3: Linearity and Range

  • Prepare calibration standards spanning from the Reporting Level (0.05% of nominal) up to 120% of the specification limit, as mandated by ICH Q2(R2) for single-test assay/impurity methods[4][5].

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999; y-intercept 2.0% of the 100% response.

Step 4: Accuracy (Recovery)

  • Spike the sample matrix with known quantities of the reference standard at 50%, 100%, and 150% of the target concentration.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% across all levels.

Step 5: Precision (Repeatability & Intermediate Precision)

  • Analyze six independent sample preparations on Day 1 (Repeatability). Repeat the procedure on Day 2 utilizing a different analyst and a different HPLC system (Intermediate Precision).

  • Acceptance Criteria: Overall %RSD for assay 2.0%.

ValidationWorkflow A Method Development & ATP (ICH Q14) B Specificity & Selectivity (Impurity Resolution) A->B C Linearity & Range (Reporting Level to 120%) B->C D Accuracy & Precision (Recovery & %RSD) C->D E Sensitivity (LOD/LOQ) Signal-to-Noise Eval D->E F Method Robustness Lifecycle Management E->F

Fig 1. Analytical method validation lifecycle aligned with ICH Q2(R2) and Q14 guidelines.

Quantitative Data Presentation

The following table summarizes typical validation results for 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine, demonstrating strict adherence to international regulatory acceptance criteria.

Table 2: Summary of HPLC-UV Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability (%RSD) 2.0% (n=6)0.45%Pass
Specificity (Resolution) Rs​≥2.0 for all impurities Rs​=3.8 (closest degradant)Pass
Linearity ( R2 ) 0.999 (0.05% to 120%)0.9998Pass
Accuracy (Mean Recovery) 98.0% – 102.0%99.6%Pass
Method Precision (%RSD) 2.0% (n=6 preparations)0.82%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.03 µg/mL (S/N = 12)Pass

Degradation Profiling & Impurity Pathways

Understanding the chemical stability of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine is critical for defining the method's specificity. The sulfonamide bond is susceptible to hydrolytic cleavage under extreme pH conditions, while the nitro group can undergo reduction.

ImpurityPathway Parent 2,6-dimethyl-4-[(2-nitrophenyl) sulfonyl]morpholine Hydrolysis Hydrolytic Cleavage Parent->Hydrolysis H2O / H+ Reduction Nitro Reduction Parent->Reduction e- / H+ ImpA 2,6-dimethylmorpholine (Impurity A) Hydrolysis->ImpA ImpB 2-nitrobenzenesulfonic acid (Impurity B) Hydrolysis->ImpB ImpC 2-aminophenylsulfonyl derivative (Impurity C) Reduction->ImpC

Fig 2. Primary degradation pathways generating key impurities during forced degradation.

By mapping these pathways, analysts can ensure that the chosen chromatographic gradient successfully resolves Impurity A (highly polar, early eluting) and Impurity B from the main API peak, thereby proving the method is definitively stability-indicating.

References

  • [1] Google Patents. WO2025226862A1 - Cyclin inhibitors. Available at:

  • [2] National Institutes of Health (NIH). Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Available at: [Link]

  • [6] MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Available at: [Link]

  • [3] European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • [4] International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • [5] ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

Sources

Comparative

benchmarking stability of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine against standard reagents

Benchmarking the Stability of 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine: A Comparative Guide to Amine Protection As a Senior Application Scientist in early-stage drug development, I frequently encounter syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Stability of 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine: A Comparative Guide to Amine Protection

As a Senior Application Scientist in early-stage drug development, I frequently encounter synthetic bottlenecks where traditional amine protecting groups fail due to incompatible downstream reaction conditions. The protection of secondary amines, such as the versatile pharmacophore 2,6-dimethylmorpholine, requires strategic foresight.

While the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are industry standards, they are fundamentally limited by their respective acid and base liabilities[1]. For complex, multi-step syntheses requiring true orthogonality, the 2-nitrobenzenesulfonyl (Nosyl or Ns) group—pioneered by Fukuyama—offers a superior alternative[2].

This guide objectively benchmarks the chemical stability of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine against standard reagents and compares its performance to traditional protecting groups, providing self-validating experimental protocols for your laboratory workflows.

Mechanistic Rationale: The Nosyl Advantage

The utility of the 2-nitrobenzenesulfonyl group stems from the strong electron-withdrawing nature of the ortho-nitro moiety. When 2,6-dimethylmorpholine is nosylated, the resulting sulfonamide exhibits severely attenuated basicity and nucleophilicity, rendering the nitrogen inert to a vast array of harsh reagents[2].

Unlike the p-toluenesulfonyl (Ts) group, which is notoriously difficult to remove, the Nosyl group can be cleaved under remarkably mild conditions[2]. The cleavage relies on nucleophilic aromatic substitution. A soft nucleophile (typically a thiolate) attacks the electron-deficient aromatic ring, forming a Meisenheimer complex. Subsequent extrusion of sulfur dioxide ( SO2​ ) cleanly liberates the free secondary amine[3].

G A Nosyl-Morpholine (Protected) B Meisenheimer Complex A->B Thiolate Attack (PhS⁻) C 2,6-Dimethylmorpholine (Free Amine) B->C SO2 Extrusion

Mechanism of Nosyl group cleavage via Meisenheimer complex formation and SO2 extrusion.

Comparative Stability Benchmarking

To objectively evaluate the operational window of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine, we benchmarked its stability against a panel of standard reagents commonly used in peptide and small-molecule synthesis. The quantitative stability profiles are summarized in Table 1 .

Table 1: Stability Profile of Protected 2,6-Dimethylmorpholine Derivatives

Reagent / ConditionNosyl (Ns)BocFmocCbzTs
50% TFA / DCM (Strong Acid)Stable CleavedStableStableStable
20% Piperidine / DMF (Base)Stable StableCleavedStableStable
Pd/C, H2​ (Hydrogenolysis)Nitro ReducedStableStableCleavedStable
PhSH, K2​CO3​ (Soft Nucleophile)Cleaved StableStableStableStable
LiAlH4​ / THF (Strong Reductant)CleavedStableStableStableStable

Expert Insights on Causality:

  • Orthogonality to Acid/Base: The Nosyl group is completely stable to both 50% TFA (which cleaves Boc via tert-butyl cation formation) and 20% piperidine (which cleaves Fmoc via an E1cB mechanism)[1],[4]. This dual stability allows for the global deprotection of other residues without affecting the morpholine core.

  • The Hydrogenation Caveat: While the sulfonamide bond itself is stable to Pd/C and H2​ , the ortho-nitro group is readily reduced to an aniline. This reduction destroys the electron-withdrawing capability of the ring, effectively "locking" the protecting group and preventing subsequent thiolate cleavage. If hydrogenolysis is required elsewhere in the molecule, the Nosyl group is contraindicated.

Experimental Workflows & Self-Validating Protocols

The following protocols provide a self-validating system for synthesizing, benchmarking, and cleaving the Nosyl-protected morpholine.

Workflow Start Synthesize Nosyl-Morpholine Cond1 50% TFA (Acid) Start->Cond1 Cond2 20% Piperidine (Base) Start->Cond2 Cond3 Pd/C, H2 (Reduction) Start->Cond3 Cond4 PhSH, K2CO3 (Nucleophile) Start->Cond4 Analysis LC-MS / NMR Quantification Cond1->Analysis Cond2->Analysis Cond3->Analysis Cond4->Analysis

Experimental workflow for benchmarking the chemical stability of the Nosyl-protected morpholine.

Protocol A: Synthesis of 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine

Causality Check: Pyridine is utilized not just as an acid scavenger, but as a nucleophilic catalyst to accelerate the sulfonylation while preventing the protonation of the morpholine starting material.

  • Preparation: Dissolve 2,6-dimethylmorpholine (1.0 eq, 10 mmol) in anhydrous CH2​Cl2​ (20 mL) under an argon atmosphere[2].

  • Cooling: Cool the solution to 0 °C using an ice bath. Strict temperature control minimizes exothermic side reactions and prevents the hydrolysis of the sulfonyl chloride.

  • Activation: Add anhydrous pyridine (2.0 eq, 20 mmol) to the stirred solution[2].

  • Coupling: Add 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq, 11 mmol) portion-wise over 10 minutes, maintaining the internal temperature below 5 °C[2].

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the ninhydrin-active morpholine spot disappears, replaced by a highly UV-active product spot.

  • Workup: Wash the organic layer with 1M HCl (2x) to remove pyridine, followed by saturated NaHCO3​ and brine. Dry over MgSO4​ and concentrate to yield the product as a stable, often crystalline solid[2].

Protocol B: Stability Benchmarking Assay
  • Aliquot Preparation: Dissolve the purified 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine in the target solvent (e.g., DCM for acid tests, DMF for base tests) to a concentration of 0.1 M.

  • Reagent Exposure: Add the benchmarking reagent (e.g., 50% TFA or 20% Piperidine) and stir at room temperature for 24 hours.

  • Quantification: Quench 100 µL aliquots at 1h, 4h, and 24h into cold acetonitrile. Analyze via LC-MS (UV 254 nm). Stability is confirmed by >98% recovery of the intact parent mass ( [M+H]+ ) with no morpholine fragment detected.

Protocol C: Selective Deprotection (Fukuyama Cleavage)

Causality Check: Potassium carbonate is required to deprotonate thiophenol ( pKa​≈6.6 ), generating the highly nucleophilic thiolate anion necessary to attack the electron-deficient aromatic ring and form the Meisenheimer intermediate[3].

  • Preparation: Dissolve the protected morpholine (1.0 eq, 1 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 2.5 eq, 2.5 mmol) and stir for 5 minutes[2].

  • Thiol Addition: Add thiophenol (1.2 eq, 1.2 mmol) dropwise. (Note: For a greener, odorless alternative, 1-dodecanethiol or 2-mercaptoethanol can be substituted, though reaction times may increase).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS for the disappearance of the starting material and the appearance of the free amine mass[5].

  • Workup: Dilute with water and extract with EtOAc. Wash the organic layer with 1M NaOH (3x) to thoroughly remove the toxic thiophenol and the resulting thioether byproduct[2].

Conclusion

For drug development professionals engineering complex molecules, 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine represents a highly strategic intermediate. By leveraging the Fukuyama amine synthesis principles, researchers can bypass the inherent acid/base liabilities of Boc and Fmoc groups. The Nosyl group provides an exceptionally robust protective shield during aggressive synthetic operations, while still guaranteeing a mild, orthogonal cleavage pathway when the free secondary amine is ultimately required.

References

  • Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Organic Syntheses. Available at: [Link]

  • Fukuyama Amine Synthesis. ResearchGate. Available at: [Link]

  • 1 Protection Reactions. Wiley-VCH. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine

Handling complex organic molecules requires more than just a superficial reading of a Safety Data Sheet (SDS); it demands a mechanistic understanding of the chemical's structure and how its functional groups interact wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling complex organic molecules requires more than just a superficial reading of a Safety Data Sheet (SDS); it demands a mechanistic understanding of the chemical's structure and how its functional groups interact with biological systems and the laboratory environment.

As a Senior Application Scientist, I have structured this guide to provide researchers, scientists, and drug development professionals with a self-validating, field-proven operational protocol for handling 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine . By understanding the causality behind each safety measure, your laboratory can build a culture of proactive risk mitigation.

Chemical Hazard Profiling: The Causality of Risk

To design an effective safety protocol, we must first deconstruct the molecule into its reactive components. 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine contains three distinct functional moieties, each contributing to its specific hazard profile:

  • The 2-Nitrophenyl Group: Nitroaromatic compounds are notorious for their toxicological and energetic hazards. The toxicity of nitroaromatics is intrinsically linked to their metabolic pathways; the nitro group can be reduced by cellular nitroreductases to form reactive nitroso and hydroxylamino intermediates[1]. These intermediates generate reactive oxygen species (ROS) that cause oxidative stress, cellular damage, and can form adducts with DNA, leading to potential mutagenicity[2]. Furthermore, the strong electron-withdrawing nature of the nitro group can render the compound thermally unstable under specific conditions[3].

  • The Sulfonyl Moiety (-SO₂-): Sulfonyl groups are highly polar and act as strong hydrogen bond acceptors. In dust or aerosolized forms, sulfonamide derivatives are known to cause severe respiratory tract irritation and serious eye irritation upon contact[4].

  • The 2,6-Dimethylmorpholine Ring: The substituted morpholine ring significantly increases the lipophilicity of the molecule. This is a critical safety factor because highly lipophilic compounds can rapidly penetrate the lipid bilayers of the stratum corneum (skin), facilitating systemic absorption of the toxic nitroaromatic payload[3].

Personal Protective Equipment (PPE) Matrix

Because this compound combines skin-penetrating lipophilicity with mutagenic potential, standard laboratory PPE is insufficient. The following matrix outlines the required PPE, summarizing the quantitative specifications and the mechanistic causality behind each choice[5].

Protection ZoneRecommended PPE SpecificationMaterial & ThicknessBreakthrough TimeCausality & Mechanistic Rationale
Hands (Primary) Heavy-duty Nitrile or Neoprene gloves≥ 0.11 mm (Nitrile)> 480 minutes (Solid)Nitrile provides superior resistance to lipophilic morpholine derivatives compared to latex. If handled in organic solvents (e.g., DMSO, DCM), double-gloving or specific solvent-rated gloves are mandatory.
Eyes/Face Snug-fitting chemical safety gogglesPolycarbonateN/ASulfonamide dust causes severe ocular irritation[4]. Safety glasses with side shields are insufficient; unvented or indirectly vented goggles prevent fine dust ingress.
Body Flame-retardant, knee-length lab coatNomex or 100% CottonN/ASynthetic blends (polyester) can melt into the skin during an exothermic event. Nitroaromatics possess inherent energetic potential[3], necessitating flame-retardant barriers.
Respiratory N95/P100 Particulate RespiratorMultilayer electrostaticN/ARequired only if weighing outside a certified fume hood (highly discouraged). Protects against aerosolized nitroaromatic dust which can be rapidly absorbed via the pulmonary alveoli.

Operational Workflow: Handling & Weighing Protocol

Every protocol must be a self-validating system. The following step-by-step methodology ensures that exposure risks are neutralized before they can propagate.

Phase 1: Pre-Experiment Setup

  • Ventilation Verification: Conduct all handling inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80–100 feet per minute (fpm)[5].

  • Static Elimination: Nitroaromatic powders can be sensitive to static discharge. Wipe down the balance and surrounding hood area with a damp, lint-free cloth to dissipate static charges before introducing the chemical.

  • Tool Selection: Utilize spatulas made of non-sparking materials (e.g., ceramic, PTFE-coated, or specific conductive plastics) to avoid friction, grinding, or impact[1].

Phase 2: Weighing and Transfer

  • Tare and Seal: Place the receiving vial on the analytical balance, tare it, and remove it from the balance.

  • Transfer: Carefully transfer the 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine into the vial using the non-sparking spatula. Causality Note: Do not drop the powder from a height; keep the spatula close to the vial opening to prevent aerosolizing the highly irritating sulfonamide dust.

  • Cap and Verify: Cap the vial tightly before moving it back to the balance to record the final mass. This prevents contamination of the balance chamber and minimizes inhalation risks.

Emergency Response & Spill Mitigation

In the event of a spill, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

  • Secure the Area: Alert colleagues and evacuate unnecessary personnel from the immediate vicinity[3].

  • Containment (Solid Spill): Do not use a brush or compressed air, as this will aerosolize the toxic nitroaromatic dust. Gently cover the spill with an inert, damp absorbent material such as vermiculite or wet sand[3].

  • Decontamination: Carefully scoop the absorbed mixture into a designated, sealable hazardous waste container. Decontaminate the surface using a solvent in which the compound is soluble (e.g., acetone or ethanol), followed immediately by a thorough wash with soap and water to remove residual lipophilic traces[3].

Waste Disposal & Decontamination Plan

Nitroaromatic compounds and their derivatives must never be disposed of in standard organic waste streams due to the risk of cross-reactivity and environmental persistence[2].

  • Segregation: Collect all solid waste, contaminated gloves, and empty vials in a dedicated, clearly labeled container marked: "Hazardous Waste: Nitroaromatic Sulfonamide Derivatives."

  • Liquid Waste: If the compound is dissolved in solvents (e.g., DMSO for biological assays), segregate this liquid waste away from strong acids, bases, or reducing agents, as nitro groups can react violently under these conditions[3].

  • Final Disposal: Arrange for disposal through your institution's hazardous waste management program, specifying that the material requires high-temperature incineration to fully destroy the stable morpholine and aromatic rings[5].

Operational Safety & Exposure Response Workflow

The following diagram maps the logical decision tree for handling this compound, ensuring a closed-loop safety system.

SafetyWorkflow Start Pre-Handling Risk Assessment PPE Don Specialized PPE (Nitrile, Nomex, Goggles) Start->PPE Hood Transfer to Ventilated Fume Hood PPE->Hood Weighing Weighing & Handling (Anti-static tools) Hood->Weighing Spill Spill or Exposure Detected? Weighing->Spill Clean Contain with Vermiculite & Solvent Wash Spill->Clean Yes Proceed Proceed to Experimental Assay Spill->Proceed No Dispose Nitroaromatic Waste Segregation Clean->Dispose Proceed->Dispose Post-Reaction

Operational decision matrix for the safe handling and disposal of nitroaromatic sulfonamides.

References

  • American Chemical Society (ACS). "Mitigation of Potential Risks in Chemical Laboratories: A Focused Review." ACS Chemical Health & Safety (2024). Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Acute toxicity of TNT derivatives and hydrazine-based compounds from explosive and rocket fuel contamination." PeerJ (2026). Available at:[Link]

Sources

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